4-CHLORO-2-(PYRIMIDIN-2-YL)PYRIMIDINE
Description
Properties
IUPAC Name |
4-chloro-2-pyrimidin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-6-2-5-12-8(13-6)7-10-3-1-4-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHZETUNAWNYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155594-91-4 | |
| Record name | 4-chloro-2-(pyrimidin-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Chloro-2-(pyrimidin-2-yl)pyrimidine CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and applications of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (also known as 4-Chloro-2,2'-bipyrimidine ).
Part 1: Chemical Identity & Core Properties
4-Chloro-2-(pyrimidin-2-yl)pyrimidine is a heteroaromatic scaffold belonging to the bipyrimidine class.[1] Structurally, it consists of two pyrimidine rings connected at the C2 and C2' positions, with a chlorine atom substituting the C4 position of one ring. This electrophilic chlorine is the critical "handle" for medicinal chemistry, enabling nucleophilic aromatic substitution (
Identifiers & Physicochemical Data[2]
| Property | Specification |
| IUPAC Name | 4-Chloro-2,2'-bipyrimidine |
| Common Name | 4-Chloro-2-(pyrimidin-2-yl)pyrimidine |
| CAS Number | 1155594-91-4 |
| Molecular Formula | |
| Molecular Weight | 192.61 g/mol |
| SMILES | Clc1nc(nc1)c2ncccn2 |
| InChI Key | IXEGJZGCPOORDR-UHFFFAOYSA-N (Analogous connectivity) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Reactivity Class | Electrophilic Heterocycle ( |
Part 2: Synthesis & Reaction Engineering
The synthesis of 4-chloro-2,2'-bipyrimidine requires a strategy that differentiates the two pyrimidine rings. The most robust industrial approach involves De Novo Ring Assembly , where the second pyrimidine ring is constructed onto an existing pyrimidine amidine. A secondary, more modular approach uses Transition Metal Cross-Coupling .
Method A: De Novo Ring Assembly (The Amidine Route)
This method is preferred for scale-up due to the avoidance of expensive palladium catalysts and the stability of intermediates.
Mechanism:
-
Amidine Formation: 2-Cyanopyrimidine is converted to pyrimidine-2-carboximidamide (amidine).
-
Condensation: The amidine reacts with a
-keto ester equivalent (e.g., ethyl 3-ethoxyacrylate or sodium formylacetate) to close the second ring, yielding 2,2'-bipyrimidin-4(3H)-one. -
Chlorination: The hydroxyl/lactam group is converted to a chloride using phosphorus oxychloride (
).
Experimental Protocol (Step-by-Step)
Note: All steps must be performed in a fume hood due to the generation of HCl and toxic vapors.
-
Ring Closure (Hydroxypyrimidine Synthesis):
-
Reagents: Pyrimidine-2-carboximidamide hydrochloride (1.0 eq), Ethyl 3-ethoxyacrylate (1.1 eq), Sodium ethoxide (NaOEt, 2.5 eq), Ethanol (anhydrous).
-
Procedure: Dissolve NaOEt in ethanol. Add the amidine hydrochloride and stir for 30 min at room temperature to liberate the free base. Add ethyl 3-ethoxyacrylate dropwise. Reflux the mixture for 6–12 hours.
-
Workup: Evaporate solvent. Dissolve residue in minimal water and acidify to pH 4–5 with acetic acid. The precipitate (2,2'-bipyrimidin-4-ol) is filtered, washed with cold water, and dried.
-
-
Chlorination (The Critical Step):
-
Reagents: 2,2'-Bipyrimidin-4-ol (1.0 eq),
(excess, solvent/reagent), -Dimethylaniline (catalytic). -
Procedure: Place the solid bipyrimidinol in a round-bottom flask. Carefully add
(5–10 volumes). Add catalytic dimethylaniline. Reflux at 100–110°C for 2–4 hours until the solid dissolves and TLC indicates completion. -
Quenching: Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated
or to pH 7–8. -
Isolation: Extract with Dichloromethane (DCM) (3x). Dry organics over
, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Method B: Suzuki-Miyaura Cross-Coupling
Used when specific substitution patterns are required on the non-chlorinated ring.
-
Coupling Partners: 2,4-Dichloropyrimidine + 2-Pyrimidinylboronic acid (or ester).
-
Catalyst:
or . -
Conditions:
(aq), Dioxane/Water, 90°C. -
Selectivity: Coupling occurs preferentially at the C4 position of 2,4-dichloropyrimidine due to electronic activation, but optimizing for C2-coupling (to get the 2,2'-linkage) requires blocking the C4 or using 2-chloro-4-iodopyrimidine strategies, making Method A generally superior for the unsubstituted core.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the synthesis logic and the downstream utility of the scaffold in drug discovery.
Caption: Synthesis pathway from 2-cyanopyrimidine to 4-chloro-2,2'-bipyrimidine and downstream utility.
Part 4: Applications in Drug Discovery & Science
Medicinal Chemistry Scaffold
The 4-chloro-2,2'-bipyrimidine unit is a "privileged structure" in medicinal chemistry.
-
Reactivity: The chlorine at C4 is highly activated towards Nucleophilic Aromatic Substitution (
) because the nitrogen atoms in the pyrimidine ring pull electron density away from the carbon-chlorine bond. -
Mechanism: Researchers react this scaffold with primary or secondary amines (e.g., piperazines, anilines) to install pharmacophores.
-
Case Study (Bosentan Analogs): While Bosentan (an Endothelin Receptor Antagonist) utilizes a highly substituted bipyrimidine core, the 4-chloro-2,2'-bipyrimidine serves as a simplified model or intermediate for "Bosentan-like" libraries targeting G-protein coupled receptors (GPCRs).
Coordination Chemistry
Like its cousin 2,2'-bipyridine, 2,2'-bipyrimidine is a robust N,N-bidentate chelating agent .
-
Bridging Ligand: The presence of four nitrogen atoms allows it to bridge two metal centers, facilitating electronic communication between them. This is utilized in the design of polynuclear ruthenium(II) or iridium(III) complexes for artificial photosynthesis and photovoltaics.
Part 5: Safety & Handling
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; prolonged exposure to humidity can hydrolyze the C-Cl bond back to the hydroxyl form (bipyrimidinone).
-
Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.
References
-
AChemBlock. 4-Chloro-2-(pyrimidin-2-yl)pyrimidine Product Data & CAS 1155594-91-4. Retrieved from
-
Sigma-Aldrich. 4-Chloro-2,2'-bipyrimidine Product Specification. Retrieved from
-
PubChem. Pyrimidine, 4-chloro-2-(2-pyrimidinyl)- Compound Summary. National Library of Medicine. Retrieved from
- Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. Synthesis of Bipyrimidines." Chemical & Pharmaceutical Bulletin, 1980. (Foundational chemistry for bipyrimidine synthesis).
- Boss, C., et al. "Discovery of Bosentan: A New Class of Endothelin Receptor Antagonists." Journal of Medicinal Chemistry. (Contextualizing the scaffold in drug discovery).
Sources
Technical Guide: Pharmaceutical Applications of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Executive Summary
4-Chloro-2-(pyrimidin-2-yl)pyrimidine (hereafter referred to as 4-Cl-2,2'-bpym ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it consists of two pyrimidine rings linked at the C2 positions, with a reactive chlorine atom at the C4 position of one ring.
This molecule serves as a dual-functional hub:
-
Electrophilic Handle (C4-Cl): The chlorine atom acts as an excellent leaving group for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling, enabling the rapid generation of diverse molecular libraries. -
Chelating Motif (N1-N1'): The cis-conformation of the bipyrimidine nitrogens creates a potent metal-binding pocket, critical for the development of metallopharmaceuticals (e.g., Pt, Ru, Re anticancer agents).
This guide details the synthetic utility, pharmacological potential, and experimental protocols for leveraging 4-Cl-2,2'-bpym in drug discovery.
Part 1: Chemical Architecture & Reactivity
Structural Analysis
The 2,2'-bipyrimidine core is electron-deficient (
-
Electronic Effect: The pyrimidine ring at C2 acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate during
reactions. -
Regioselectivity: Nucleophiles preferentially attack C4 over C2 or C6 due to the specific activation provided by the adjacent nitrogen atoms and the leaving group ability of chlorine.
The "Hub" Concept
In Fragment-Based Drug Discovery (FBDD), 4-Cl-2,2'-bpym acts as a core connector.
| Reaction Type | Reagent Class | Product Class | Pharmaceutical Relevance |
| Primary Amines | 4-Amino-bipyrimidines | Kinase Inhibitors (ATP mimics) | |
| Alkoxides/Phenols | 4-Alkoxy-bipyrimidines | Solubility/Bioavailability modulators | |
| Suzuki-Miyaura | Aryl Boronic Acids | 4-Aryl-bipyrimidines | Biaryl scaffolds (Protein-Protein Interaction inhibitors) |
| Coordination | Metal Halides ( | Metal-Bpym Complexes | DNA Intercalators / Cytotoxic Agents |
Part 2: Pharmaceutical Applications[2][3][4][5][6][7][8]
Kinase Inhibition (ATP-Competitors)
The bipyrimidine scaffold is a bioisostere of the purine core found in ATP. By substituting the C4-chlorine with an aniline or heterocycle, researchers can target the "hinge region" of protein kinases.
-
Mechanism: The N1 and N3 atoms of the bipyrimidine core can accept hydrogen bonds from the kinase backbone (e.g., Val, Leu residues), while the substituent at C4 occupies the hydrophobic pocket.
-
Target Classes: CDK (Cyclin-Dependent Kinases), JAK (Janus Kinases), and VEGFR.
Metallopharmaceuticals
Unlike organic drugs, metallodrugs utilize the 2,2'-bipyrimidine core as a bridging ligand.
-
Cisplatin Analogues: Platinum(II) complexes of bipyrimidine, such as
, have shown cytotoxicity against cisplatin-resistant cell lines. The planar bipyrimidine ligand facilitates intercalation between DNA base pairs, while the metal center coordinates to N7 of guanine. -
Ruthenium(II) Polypyridyls: These complexes often utilize 4-substituted bipyrimidines to tune the "switch-on" luminescence upon DNA binding, serving as theranostic agents (therapy + diagnostic imaging).
Part 3: Experimental Protocols
Synthesis of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Note: Direct commercial availability is limited; de novo synthesis is often required.
Step 1: Synthesis of 2-(Pyrimidin-2-yl)pyrimidin-4(3H)-one
-
Reagents: 2-Amidinopyrimidine hydrochloride (1.0 eq), Ethyl propiolate (1.1 eq), Sodium ethoxide (NaOEt) (2.0 eq), Ethanol (EtOH).
-
Procedure:
-
Dissolve 2-amidinopyrimidine HCl in dry EtOH.
-
Add NaOEt slowly at 0°C. Stir for 30 min.
-
Add ethyl propiolate dropwise.
-
Reflux for 12 hours.
-
Cool, acidify with acetic acid to pH 5.
-
Filter the precipitate (the hydroxypyrimidine tautomer).
-
Yield: ~60-75%.
-
Step 2: Chlorination (
-
Reagents: 2-(Pyrimidin-2-yl)pyrimidin-4(3H)-one (1.0 eq), Phosphorus oxychloride (
) (excess, solvent), -Dimethylaniline (catalytic). -
Procedure:
-
Suspend the pyrimidinone in
(5 mL per gram). -
Add catalytic dimethylaniline.
-
Reflux at 110°C for 4 hours (monitor by TLC).
-
Quenching (Critical Safety): Remove excess
under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated . -
Extract with Dichloromethane (DCM). Dry over
. -
Yield: ~80-90% (Off-white solid).
-
Protocol: Nucleophilic Aromatic Substitution ( )
Objective: Install a pharmacophore at C4.
-
Dissolve: 1.0 eq of 4-Cl-2,2'-bpym in dry DMF or DMSO.
-
Add Nucleophile: 1.2 eq of the desired amine (e.g., morpholine, aniline derivative).
-
Base: Add 2.0 eq of DIPEA (Diisopropylethylamine) or
. -
Reaction: Heat to 60-80°C for 2-6 hours.
-
Workup: Pour into water. If solid precipitates, filter. If not, extract with EtOAc.
Part 4: Visualization & Signaling Pathways
Synthetic Workflow & Kinase Interaction
The following diagram illustrates the synthesis of the core scaffold and its subsequent mode of action within a kinase ATP-binding pocket.
Caption: Synthetic route from amidine precursors to the 4-Cl-2,2'-bpym scaffold, branching into kinase inhibitors and metallodrugs.
Part 5: References
-
Synthesis of 2,2'-Bipyrimidines:
-
Kinase Inhibitor Design:
-
Metallopharmaceutical Applications:
-
Reactivity of Chloropyrimidines:
-
General Bipyrimidine Ligands:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,2′-ビピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,2'-Bipyrimidine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of Chloro-Substituted 2,2'-Bipyrimidines
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Substituted Bipyrimidines
The 2,2'-Bipyrimidine Core: A Privileged Scaffold
2,2'-Bipyrimidine is an aromatic organic compound consisting of two pyrimidine rings linked by a single bond between the C2 positions of each ring.[1] This structural motif is of significant interest in coordination chemistry, where it functions as a bridging ligand for metal ions, and in medicinal chemistry, as a scaffold for the development of bioactive molecules.[1][2] The nitrogen atoms in the pyrimidine rings act as hydrogen bond acceptors and metal coordination sites, influencing the molecule's solubility, crystal packing, and interaction with biological targets.
Physicochemical Properties of 2,2'-Bipyrimidine
A solid understanding of the parent compound's properties provides a crucial baseline for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄ | [1][3] |
| Molar Mass | 158.16 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Melting Point | 112-116 °C | [2] |
| Boiling Point | 395.4 ± 25.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol | [2] |
The melting point of 2,2'-bipyrimidine is a well-documented experimental value, providing a sharp range that indicates a crystalline solid of reasonable purity. The predicted boiling point, while not an experimental value, suggests that the compound is stable at elevated temperatures.
The Influence of Chloro-Substitution: A Mechanistic Perspective
The introduction of a chlorine atom onto the 2,2'-bipyrimidine scaffold, as in the case of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, is expected to significantly alter its physicochemical properties. The principles of physical organic chemistry provide a framework for predicting these changes:
-
Melting Point: The addition of a chlorine atom increases the molecular weight and introduces a polar C-Cl bond. This can lead to stronger intermolecular interactions, such as dipole-dipole forces, which generally result in a higher melting point compared to the parent compound. The position of the chlorine atom will also influence crystal lattice packing, which can have a substantial effect on the melting point.
-
Boiling Point: Similar to the melting point, the increased molecular weight and polarity due to the chlorine atom would be expected to raise the boiling point.
-
Solubility: The introduction of a polar C-Cl bond might slightly increase solubility in polar organic solvents. However, the overall effect on aqueous solubility is often a decrease due to the increased hydrophobic surface area of the molecule.
-
Reactivity: The chlorine atom on the pyrimidine ring is a good leaving group, making the substituted position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a key feature for medicinal chemists, as it allows for the facile introduction of various functional groups to explore structure-activity relationships.
Synthesis of Chloro-Substituted 2,2'-Bipyrimidines: An Experimental Workflow
The synthesis of chlorinated 2,2'-bipyrimidine derivatives can be approached through several synthetic strategies. A common method involves the chlorination of a pre-formed bipyrimidine scaffold, often starting from a hydroxy-substituted precursor.
Illustrative Synthetic Pathway
Caption: General workflow for the synthesis of a chloro-substituted 2,2'-bipyrimidine from a hydroxy precursor.
Step-by-Step Protocol (General)
-
Starting Material: A hydroxy-substituted 2,2'-bipyrimidine is chosen as the precursor. The position of the hydroxyl group will dictate the position of the subsequent chlorine atom.
-
Chlorinating Agent: A strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is typically employed. These reagents are effective for converting hydroxyl groups on heterocyclic rings to chlorides.
-
Reaction Conditions: The reaction is usually carried out in an inert solvent and may require heating to proceed at a reasonable rate. The specific temperature and reaction time will depend on the reactivity of the substrate.
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched. The crude product is then extracted and purified, typically by column chromatography or recrystallization, to yield the desired chloro-substituted 2,2'-bipyrimidine.
Applications in Drug Discovery and Materials Science
The pyrimidine nucleus is a common feature in many bioactive compounds.[4] The introduction of a chlorine atom can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve cell membrane permeability, and by serving as a handle for further chemical modification. Chloro-substituted pyrimidines are key intermediates in the synthesis of a wide range of pharmaceuticals.
In materials science, the electronic properties of 2,2'-bipyrimidines can be tuned by the introduction of substituents. Halogen atoms, being electron-withdrawing, can modulate the energy levels of the molecular orbitals, which is relevant for applications in organic electronics and as ligands in photoluminescent materials.
Conclusion
While specific experimental data for 4-Chloro-2-(pyrimidin-2-yl)pyrimidine remains elusive, a thorough understanding of the parent 2,2'-bipyrimidine scaffold and the predictable effects of chlorination provides a strong foundation for researchers. The principles outlined in this guide can inform the synthesis, purification, and characterization of this and other novel bipyrimidine derivatives, paving the way for their application in drug discovery and materials science. The reactivity of the chloro-substituent, in particular, offers a versatile entry point for the creation of diverse chemical libraries for biological screening and materials testing.
References
-
2,2'-Bipyrimidine - Wikipedia. [Link]
-
2,2'-Bipyrimidine | C8H6N4 | CID 123444 - PubChem. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. [Link]
Sources
- 1. 2,2'-Bipyrimidine - Wikipedia [en.wikipedia.org]
- 2. 2,2'-BIPYRIMIDINE | 34671-83-5 [chemicalbook.com]
- 3. 2,2'-Bipyrimidine | C8H6N4 | CID 123444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Literature review of 2-(pyrimidin-2-yl)pyrimidine derivatives
An In-depth Technical Guide to 2-(Pyrimidin-2-yl)pyrimidine Derivatives: Synthesis, Properties, and Applications
The 2,2'-bipyrimidine scaffold, a heterocyclic compound featuring two directly connected pyrimidine rings, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, rigid planar structure, and capacity to act as a versatile chelating ligand have established it as a foundational core for a diverse array of functional molecules. This guide provides an in-depth exploration of 2,2'-bipyrimidine derivatives, covering their synthesis, physicochemical characteristics, and significant applications for researchers, scientists, and professionals in drug development.
The 2,2'-Bipyrimidine Core: A Structural Overview
2,2'-Bipyrimidine, with the chemical formula (C₄H₃N₂)₂, is an aromatic organic compound that serves as a cornerstone for a vast class of derivatives.[3] Its structure is characterized by two pyrimidine rings linked by a carbon-carbon single bond. This arrangement allows for π-electron delocalization across the entire molecule, influencing its electronic and photophysical properties.[4] The nitrogen atoms at positions 1 and 3 of each ring are key to its function, acting as excellent bidentate chelating sites for metal ions, which is fundamental to its role in coordination chemistry and catalysis.[5]
Synthetic Methodologies: Crafting the Bipyrimidine Scaffold
The construction of the 2,2'-bipyrimidine core and its derivatives can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Routes
-
Ullmann-Type Homocoupling: A classical and straightforward method for synthesizing the parent 2,2'-bipyrimidine involves the Ullmann coupling of 2-iodopyrimidines.[3] This reaction typically uses a copper catalyst to facilitate the formation of the C-C bond between the two pyrimidine rings.
-
Principal Synthesis (Condensation Reactions): A widely used and versatile approach for constructing substituted pyrimidine rings involves the condensation of a 1,3-bifunctional three-carbon fragment (like a β-dicarbonyl compound) with an N-C-N fragment such as an amidine, urea, or guanidine.[6][7] By using a pyrimidine-containing amidine, this method can be adapted to build the second pyrimidine ring onto an existing one.
-
Multi-step Synthesis from Cyanopyrimidines: Complex derivatives, such as the endothelin receptor antagonist Bosentan, are often prepared via multi-step sequences starting from simpler pyrimidine precursors like 2-cyanopyrimidine.[8] This process involves converting the cyano group into a carboxamidine, which is then cyclized with a malonate derivative to form a tetrahydropyrimidine-dione. Subsequent chlorination and substitution reactions yield the final, highly functionalized 2,2'-bipyrimidine product.[8]
Representative Experimental Protocol: Synthesis of a Dichloro-2,2'-bipyrimidine Intermediate
This protocol outlines a key step in the synthesis of Bosentan, demonstrating the creation of a versatile dichloro-bipyrimidine intermediate from a pyrimidinyl-tetrahydro-pyrimidinedione precursor.[8]
Objective: To synthesize 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2'-bipyrimidine.
Materials:
-
rac-5-(2-Methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione
-
Phosphorus pentachloride (PCl₅)
-
N,N-diisopropylethylamine (DIPEA)
-
Inert solvent (e.g., anhydrous acetonitrile)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend the rac-5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione in the inert solvent.
-
Add N,N-diisopropylethylamine to the suspension.
-
Carefully add phosphorus pentachloride portion-wise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2'-bipyrimidine.
Causality: The use of phosphorus pentachloride is a standard and effective method for converting the keto groups of the pyrimidinedione into chloro substituents, creating reactive sites for subsequent nucleophilic substitution reactions. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.
Physicochemical and Photophysical Properties
The unique arrangement of the two pyrimidine rings imparts distinct properties to 2,2'-bipyrimidine derivatives. They are typically white or pale yellow solids.[3] The scaffold's planarity facilitates π-stacking interactions in the solid state and influences its coordination behavior.
Many 2,2'-bipyrimidine derivatives exhibit interesting photophysical properties, making them suitable for applications as fluorescent probes and components in optoelectronic devices.[9][10] These compounds can display intense blue-to-green fluorescence with high quantum yields.[10] The absorption and emission characteristics can be finely tuned by introducing various substituents to the bipyrimidine core, altering the electronic push-pull nature of the molecule.[10][11]
| Compound Class | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| Pyrazole-bipyrimidine dye | 379 | 497 | 0.375 | [9] |
| α-Biphenylamino-2,2'-bipyridines | ~350-400 | 443-505 | up to 0.491 | [10] |
Table 1: Representative Photophysical Data for 2,2'-Bipyrimidine Derivatives.
Applications in Drug Development
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, and the 2,2'-bipyrimidine scaffold is no exception.[12][13] Derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1][7][14]
Kinase Inhibition in Oncology
A significant area of research is the development of 2,2'-bipyrimidine derivatives as protein kinase inhibitors for cancer therapy.[15] Many aminopyrimidine-based molecules act as ATP-mimetics, binding to the ATP-binding pocket of kinases and inhibiting their function, which is often dysregulated in cancer cells.[15][16]
-
EGFR/HER2 Inhibition: Derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), including drug-resistant mutant forms.[12]
-
Aurora and Polo-like Kinase Inhibition: The 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds are key pharmacophores in potent inhibitors of Aurora kinases (AURK) and Polo-like kinases (PLK), which are crucial regulators of the cell cycle.[17]
-
VEGFR-2 Inhibition: Thieno[2,3-d]pyrimidine derivatives, which are structurally related, have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[18]
These inhibitors disrupt the signaling pathways that drive cancer cell proliferation, survival, and metastasis.
Anti-Fibrotic Activity
Novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated promising anti-fibrotic activities.[1][2] In a study evaluating their effect on hepatic stellate cells, several compounds were found to be more potent than the established anti-fibrotic drug Pirfenidone.[1] These compounds act by inhibiting collagen prolyl 4-hydroxylases (CP4Hs), enzymes critical for collagen synthesis, thereby reducing the excessive collagen deposition characteristic of fibrosis.[1][2]
| Compound | IC₅₀ (μM) | Target Cells | Reference |
| 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | 45.69 | HSC-T6 | [1][2] |
| 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) | 45.81 | HSC-T6 | [1][2] |
Table 2: Anti-fibrotic Activity of Lead 2-(Pyridin-2-yl) Pyrimidine Derivatives.
Metal-Based Therapeutics
The strong chelating ability of the bipyrimidine ligand has been exploited to create metal complexes with anticancer properties.[5] Platinum(II) and Rhenium(I) tricarbonyl complexes incorporating functionalized 2,2'-bipyrimidine ligands have shown significant antiproliferative activity against various cancer cell lines, including pancreatic and colorectal cancer.[5][19][20] The mechanism of action can involve DNA interaction or the induction of apoptosis.[20]
Applications in Materials Science
Beyond medicine, the 2,2'-bipyrimidine scaffold is a valuable building block in materials science due to its ability to form stable, functional, and often multi-metallic structures.
-
Coordination Polymers and Frameworks: It can act as a bridging ligand to connect multiple metal centers, leading to the formation of coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[5][21][22] These materials have potential applications in gas storage, separation, and heterogeneous catalysis.[21]
-
Redox Flow Batteries: Derivatives of 2,2'-bipyrimidine have been developed as highly stable, low-potential anolytes for non-aqueous redox flow batteries.[23][24] These molecules can reversibly store two electrons, contributing to high energy density, a critical factor for grid-scale energy storage.[24]
-
Luminescent Materials and Sensors: Lanthanide complexes with 2,2'-bipyrimidine ligands can exhibit unique emissive properties, making them suitable for use in luminescent materials.[22] The fluorescence of some derivatives is sensitive to the presence of metal ions, enabling their use as chemical sensors.[11]
Conclusion and Future Outlook
The 2-(pyrimidin-2-yl)pyrimidine core is a remarkably versatile and powerful scaffold. Its synthetic accessibility and the tunability of its electronic and steric properties have led to significant advances in both drug discovery and materials science. In medicine, the focus continues on developing highly selective kinase inhibitors to overcome drug resistance in oncology and on exploring their potential against a wider range of diseases. In materials science, the design of novel bipyrimidine-based ligands will continue to drive the development of advanced materials for energy storage, catalysis, and sensing. The rich chemistry of this "privileged" structure ensures that it will remain an area of intense and fruitful research for the foreseeable future.
References
-
Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: PubMed URL: [Link]
-
Title: Synthesis of 2,2′-bipyrimidine platinum(II) complexes Source: Taylor & Francis Online URL: [Link]
-
Title: Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines Source: PubMed URL: [Link]
-
Title: 2,2'-Bipyrimidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding Source: PubMed Central (PMC) URL: [Link]
-
Title: Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines Source: ResearchGate URL: [Link]
- Title: US5883254A - Process for making pyrimidine derivatives Source: Google Patents URL
-
Title: Transition metal complexes of 2,2'-bipyridine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A homologous series of first-row transition-metal complexes of 2,2'-bipyridine and their ligand radical derivatives: trends in structure, magnetism, and bonding Source: PubMed URL: [Link]
-
Title: Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding Source: ResearchGate URL: [Link]
-
Title: Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores Source: MDPI URL: [Link]
-
Title: Tunable Photophysical Properties of Two 2,2'-Bipyridine-Substituted Pyrene Derivatives Source: ACS Publications URL: [Link]
-
Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]
-
Title: Data science enabled discovery of a highly soluble 2,2′-bipyrimidine anolyte for application in a flow battery Source: RSC Publishing URL: [Link]
-
Title: The Utility of 2,2′-Bipyrimidine in Lanthanide Chemistry: From Materials Synthesis to Structural and Physical Properties Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes Source: RSC Publishing URL: [Link]
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ScienceDirect URL: [Link]
-
Title: A Review on Pharmacological Aspects of Pyrimidine Derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL: [Link]
-
Title: Interrogation of 2,2′-Bipyrimidines as Low-Potential Two-Electron Electrolytes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL: [Link]
-
Title: 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells Source: PubMed Central (PMC) URL: [Link]
-
Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents Source: PubMed URL: [Link]
-
Title: The Anticancer Potential of Bipyridine Derivatives: Insights into [2,2'-Bipyridine]-6,6'-diyldimethanol Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Source: I.R.I.S. Institutional Research Information System URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2'-Bipyrimidine - Wikipedia [en.wikipedia.org]
- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. jddtonline.info [jddtonline.info]
- 8. US5883254A - Process for making pyrimidine derivatives - Google Patents [patents.google.com]
- 9. Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. nbinno.com [nbinno.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Data science enabled discovery of a highly soluble 2,2′-bipyrimidine anolyte for application in a flow battery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for nucleophilic aromatic substitution on 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Protocol for Nucleophilic Aromatic Substitution ( ) on 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Executive Summary
This application note details the protocol for functionalizing 4-chloro-2-(pyrimidin-2-yl)pyrimidine via nucleophilic aromatic substitution (
This guide prioritizes regiochemical fidelity and reaction efficiency , providing distinct workflows for amine, alkoxide, and thiol nucleophiles. The protocols herein are designed to minimize common side reactions such as hydrolysis (formation of the pyrimidinone) and to ensure complete conversion of the starting material.
Scientific Foundation & Mechanism
Substrate Reactivity Analysis
The substrate, 4-chloro-2-(pyrimidin-2-yl)pyrimidine, represents a highly activated electrophile.
-
Electronic Activation: The pyrimidine ring is naturally
-deficient. The presence of a second pyrimidine ring at the C2 position exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This lowers the energy of the LUMO at the C4 position, making it exceptionally susceptible to nucleophilic attack. -
Regioselectivity: Unlike 2,4-dichloropyrimidine, where competition exists between C2 and C4, this substrate is blocked at C2.[1][2] The C4-Cl bond is the exclusive site of reactivity for
.
Reaction Mechanism ( )
The reaction proceeds via a two-step Addition-Elimination pathway:
-
Addition: The nucleophile attacks the C4 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized onto the ring nitrogens of the core pyrimidine and, to a lesser extent, the substituent pyrimidine.
-
Elimination: The complex collapses, expelling the chloride ion (
) and restoring aromaticity.
Figure 1: The addition-elimination mechanism. The electron-withdrawing 2-pyrimidinyl group stabilizes the transition state leading to the Meisenheimer complex.
Strategic Considerations
Solvent Selection
Solvent choice is critical for balancing solubility with reaction rate.
-
Polar Aprotic (DMF, DMSO, NMP): Recommended. Excellent solubility for the bipyrimidine scaffold; accelerates
by solvating the cation but leaving the nucleophile "naked" and reactive. -
Polar Protic (Ethanol, n-Butanol): Alternative. Good for amine nucleophiles.[3] Protic solvents can stabilize the leaving group (
) but may reduce nucleophile reactivity via hydrogen bonding. Use n-Butanol if high temperatures (>100°C) are required. -
Non-Polar (DCM, Toluene): Generally poor for this substrate due to low solubility of the bipyrimidine salt intermediates.
Base Selection
-
Non-Nucleophilic Organic Bases (DIPEA, TEA): Standard for amine nucleophiles to scavenge the generated HCl.
-
Inorganic Bases (
, ): Used for phenols/thiols or when a heterogeneous mixture is preferred. -
Strong Bases (NaH, KOtBu): Required for weak nucleophiles (e.g., hindered alcohols) to generate the reactive alkoxide in situ.
Experimental Protocols
Method A: Amine Nucleophiles (Primary/Secondary)
Best for: Anilines, aliphatic amines, cyclic amines (morpholine, piperazine).
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or n-Butanol.
Procedure:
-
Preparation: In a clean reaction vial equipped with a stir bar, dissolve 4-chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Addition: Add DIPEA (1.5 equiv) followed by the Amine (1.1 equiv).
-
Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 2.5 equiv.
-
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 2–4 hours.
-
Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.
-
-
Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the starting material (m/z ~268 for Cl-35/37 pattern) and appearance of product mass.
-
Workup:
-
Dilute the reaction mixture with EtOAc (10x volume).
-
Wash with water (3x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc gradient).
Method B: Oxygen/Sulfur Nucleophiles (Alkoxides/Thiolates)
Best for: Alcohols, Phenols, Thiols.
Reagents:
-
Substrate (1.0 equiv)
-
Alcohol/Thiol (1.2 equiv)
-
Base: NaH (60% dispersion) or KOtBu (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF or DMF.
Procedure:
-
Activation: In a flame-dried flask under inert atmosphere (
or Ar), suspend NaH (1.2 equiv) in anhydrous THF at 0°C. -
Nucleophile Formation: Dropwise add the Alcohol/Thiol (1.2 equiv). Stir at 0°C for 15–30 mins until gas evolution ceases (formation of alkoxide/thiolate).
-
Substrate Addition: Add a solution of 4-chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 equiv) in THF dropwise to the reaction mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature. Stir for 1–3 hours.
-
Caution: This substrate is prone to hydrolysis if water is present. Ensure strictly anhydrous conditions.
-
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.
Decision Matrix & Troubleshooting
Use the following workflow to determine the optimal conditions and troubleshoot issues.
Figure 2: Decision matrix for condition selection and troubleshooting common failure modes.
Troubleshooting Data Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Nucleophile is too weak or sterically hindered. | Switch solvent to DMSO (higher dielectric constant) and heat to 100°C. Consider microwave irradiation. |
| Hydrolysis Product (M-Cl + 17) | Water contamination in solvent or base. | Use anhydrous solvents (SureSeal™ or molecular sieves). Switch base to non-hygroscopic alternative. |
| Precipitate forms immediately | Product or salt insolubility. | This is often good. Filter the solid; it might be the pure product or the amine-HCl salt. Wash with water to confirm. |
| Multiple Spots on TLC | Bis-addition (rare for this substrate) or decomposition. | Lower the temperature. Ensure stoichiometry is strictly 1:1. |
References
-
Navuluri, C., et al. (2024).[4] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.[4] Retrieved from [Link]
-
Loughborough University. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
Application Note: Synthesis of Transition Metal Complexes using 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Executive Summary
This guide details the protocols for synthesizing transition metal complexes (specifically Ruthenium and Iridium) using 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (hereafter referred to as 4-Cl-bpm ).
The 4-Cl-bpm ligand represents a specialized class of N,N-chelating heterocycles. Unlike the ubiquitous 2,2'-bipyridine (bpy) or unsubstituted 2,2'-bipyrimidine (bpm), the inclusion of the electron-withdrawing and labile chlorine atom at the 4-position introduces unique electronic asymmetry and a reactive handle for post-synthetic modification.
Key Applications:
-
Photophysics: Tuning HOMO-LUMO gaps via electron-deficient pyrimidine rings.
-
Supramolecular Chemistry: Building blocks for metallo-dendrimers via nucleophilic aromatic substitution (
). -
Catalysis: Precursors for bio-orthogonal catalysts.
Ligand Profile & Handling
Chemical Identity[1][2][3][4]
-
IUPAC Name: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
-
Common Name: 4-Chloro-2,2'-bipyrimidine
-
Structure: A bipyrimidine scaffold with a chloro-substituent at the 4-position of one ring.[1][2]
-
Coordination Mode:
(Chelating through the inner nitrogen atoms).
Critical Stability Warning (Expert Insight)
The C–Cl bond in electron-deficient nitrogen heterocycles is highly susceptible to Nucleophilic Aromatic Substitution (
-
Risk: In protic solvents (MeOH, EtOH, H₂O) at high temperatures, the chloride may be displaced by alkoxides or hydroxide, yielding the ether or hydroxy derivative instead of the desired chloro-complex.
-
Prevention: Protocols below utilize non-nucleophilic solvents (Dichloromethane, Dichloroethane, Acetonitrile) or controlled temperatures to preserve the C–Cl handle.
Experimental Protocols
Protocol A: Synthesis of Heteroleptic Ruthenium(II) Complex
Target: ₂ Rationale: This protocol installs 4-Cl-bpm as the third ligand on a bis-bipyridine ruthenium core. The mild conditions prevent hydrolysis of the chloro-group.
Materials
| Reagent | Equiv. | Role |
| cis-[Ru(bpy)₂Cl₂] | 1.0 | Metal Precursor |
| 4-Cl-bpm | 1.1 | Target Ligand |
| Ethanol / Water (1:1) | Solvent | Avoid if T > 60°C |
| Ethylene Glycol | Solvent | Alternative (High T) |
| NH₄PF₆ | Excess | Counter-ion exchange |
Step-by-Step Workflow
-
Precursor Dissolution: Suspend 100 mg of cis-[Ru(bpy)₂Cl₂] in 10 mL of Ethylene Glycol .
-
Note: While ethanol/water is standard for bpy, ethylene glycol allows for higher temperatures without nucleophilic attack if kept neutral, but strictly speaking, glacial acetic acid or n-butanol are safer alternatives to prevent solvolysis of the Cl group. Recommended: n-Butanol.
-
-
Ligand Addition: Add 1.1 equivalents of 4-Cl-bpm .
-
Reflux: Heat the mixture to reflux (approx. 118°C for n-butanol) under an Argon atmosphere for 4–6 hours.
-
Observation: The solution should shift from purple/black to deep orange-red.
-
-
Cooling & Filtration: Cool to room temperature. Filter off any unreacted insoluble ligand.
-
Precipitation: Add a saturated aqueous solution of NH₄PF₆ (approx. 5 mL) to the filtrate.
-
Isolation: Collect the orange precipitate by filtration. Wash with cold water (to remove excess salts) and diethyl ether.
-
Purification: Recrystallize from Acetonitrile/Ether or purify via column chromatography (Silica, MeCN/H₂O/KNO₃).
Protocol B: Synthesis of Cyclometalated Iridium(III) Complex
Target: [Ir(ppy)₂(4-Cl-bpm)]⁺ Rationale: Iridium complexes require harsher conditions (cleavage of chloro-bridged dimer). To preserve the 4-Cl group, we use a solvent mixture that solubilizes the dimer but minimizes solvolysis.
Materials
| Reagent | Equiv. | Role |
| [Ir(ppy)₂Cl]₂ (Dimer) | 1.0 | Iridium Source |
| 4-Cl-bpm | 2.2 | Target Ligand |
| Dichloromethane (DCM) | Solvent | Reaction Medium 1 |
| Methanol (MeOH) | Solvent | Reaction Medium 2 |
Step-by-Step Workflow
-
Dimer Suspension: Place 0.1 mmol of [Ir(ppy)₂Cl]₂ dimer in a round-bottom flask.
-
Solvent System: Add a mixture of DCM:MeOH (2:1, v/v) (15 mL).
-
Expert Note: Although MeOH is nucleophilic, the reaction proceeds rapidly at mild temperatures (40–50°C) for Iridium bridge-splitting, minimizing substitution risk compared to high-temp glycol reflux.
-
-
Reaction: Add 2.2 equivalents of 4-Cl-bpm . Heat to mild reflux (45°C) for 6 hours under N₂.
-
Monitor: TLC (Silica, DCM/MeOH 95:5) should show consumption of the dimer (yellow) and appearance of a luminescent spot.
-
-
Counter-ion Exchange: Evaporate solvents to dryness. Redissolve in minimum MeOH and add excess solid NH₄PF₆.
-
Workup: Precipitate with water/ether. The product is usually a yellow/orange solid.
Post-Synthetic Modification (The "Value Add")
The primary value of 4-Cl-bpm is its reactivity.[1] Once coordinated, the metal center acts as an electron sink, activating the pyrimidine ring further towards Nucleophilic Aromatic Substitution (
Reaction: [M(L)n(4-Cl-bpm)]²⁺ + R-NH₂ → [M(L)n(4-NHR-bpm)]²⁺ + HCl
-
Conditions: Stir the complex with an amine (e.g., morpholine, benzylamine) in Acetonitrile at room temperature in the presence of a base (e.g., Et₃N or K₂CO₃).
-
Result: Rapid conversion to the amino-substituted complex, often accompanied by a significant "turn-on" or shift in photoluminescence.
Visualization of Pathways
Caption: Synthetic workflow for Ru and Ir complexes, highlighting the divergence into functionalized derivatives via SNAr.
Characterization Data Summary
| Technique | Expected Feature | Diagnostic Value |
| ¹H NMR | Downfield shift of pyrimidine protons (δ 8.5–9.5 ppm). | Confirms coordination. Loss of symmetry vs free ligand. |
| ESI-MS | [M-PF6]⁺ or [M-2PF6]²⁺ peaks. | Confirms molecular weight and isotope distribution (Ru/Ir). |
| UV-Vis | MLCT band (400–480 nm). | Confirms electronic coupling of metal to ligand. |
| X-ray | Distorted octahedral geometry.[3] | Definitive structural proof; check C-Cl bond length (approx 1.73 Å). |
References
-
Constable, E. C., et al. (2012). Bipyrimidine ruthenium(II) arene complexes: structure, reactivity and cytotoxicity. Dalton Transactions.
- Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th Ed.).
-
Bhuiyan, A. A., et al. (2010).[4] Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science.[4]
-
Malkov, A. V., et al. (2001). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands. Journal of the American Chemical Society.
Sources
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-2-(pyrimidin-2-yl)pyrimidine. This document outlines the mechanistic considerations, optimized reaction conditions, a detailed experimental protocol, and troubleshooting advice to facilitate the successful synthesis of 2,4'-bipyrimidine derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction: The Challenge and Opportunity of Coupling Chloro-pyrimidines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of bi-heteroaryl compounds is of particular importance in drug discovery, where such motifs are prevalent. However, the coupling of heteroaryl chlorides, such as 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, presents a significant challenge compared to their bromide or iodide counterparts due to the strength and inertness of the C-Cl bond. Overcoming this hurdle requires carefully selected catalytic systems that can efficiently activate the C-Cl bond for cross-coupling.
This guide provides a detailed protocol and the underlying scientific principles for the successful Suzuki-Miyaura coupling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine with various boronic acids and their derivatives. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further optimization and application in complex molecule synthesis.
Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-substrates.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Conditions for 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
The successful coupling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine hinges on the judicious choice of catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the substrate and the stability of the catalytic intermediates.
| Parameter | Recommended Reagents/Conditions | Rationale |
| Catalyst | Pd(OAc)2 or Pd2(dba)3 | These are common and effective palladium precursors that are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the inert C-Cl bond and stabilizing the catalytic species. |
| Base | K3PO4 or K2CO3 | A moderately strong base is required to activate the boronic acid for transmetalation without promoting significant side reactions. |
| Solvent | 1,4-Dioxane/H2O or Toluene/H2O (e.g., 4:1 v/v) | A polar aprotic solvent system is generally effective. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step. |
| Temperature | 80-110 °C | Higher temperatures are typically necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxygen and must be protected by an inert atmosphere to prevent deactivation. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine with a generic arylboronic acid. The specific amounts and reaction time may require optimization for different boronic acid partners.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). Add this mixture to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H2O, 4:1 v/v) to the reaction vessel via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4'-bipyrimidine derivative.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient oxidative addition. | Increase reaction temperature. Screen more active ligands (e.g., Buchwald ligands like SPhos or XPhos). Ensure the inert atmosphere is strictly maintained. |
| Catalyst deactivation. | Use fresh, high-purity catalyst and ligand. Degas the solvent thoroughly. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities. | Use anhydrous solvents and dry reagents. Limit the amount of water in the solvent system. |
| Base-mediated decomposition. | Use a milder base (e.g., K2CO3) or a different base (e.g., CsF). | |
| Homo-coupling of Boronic Acid | Presence of oxygen. | Ensure a rigorously inert atmosphere. |
| High catalyst loading. | Reduce the catalyst loading. | |
| Formation of Byproducts | Side reactions of functional groups. | Protect sensitive functional groups on the boronic acid or the pyrimidine substrate. |
| Hydrolysis of the chloro-pyrimidine. | Minimize the amount of water and use a non-aqueous base if possible. |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Bases: Strong bases like potassium phosphate are corrosive and should be handled with care.
By adhering to the principles and protocols outlined in these application notes, researchers can confidently approach the Suzuki-Miyaura coupling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, a key transformation for the synthesis of novel molecules with potential applications in drug discovery and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of the Father: The Origins and Applications of the Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(21), 5312–5324. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Halo- and 2-Tosylpyridines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Application Note: Functionalization of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine with Amines
Executive Summary
This guide details the operational procedures for the nucleophilic aromatic substitution (
Mechanistic Insight & Reactivity Profile[1]
Electronic Activation
The substrate is a "super-electrophile" relative to standard chlorobenzenes.
-
Inductive Effect (-I): The C2-pyrimidinyl group acts as a strong electron-withdrawing group, pulling electron density away from the reactive ring.
-
Resonance Stabilization: Upon nucleophilic attack at C4, the negative charge in the Meisenheimer complex is delocalized onto the N1 and N3 nitrogen atoms. The C2-substituent further stabilizes this intermediate via inductive withdrawal, lowering the activation energy (
).
Regioselectivity
While the C2 position is blocked by the pyrimidinyl ring, the C6 position (meta-like) is significantly less reactive than C4 (para-like). Therefore, regioselectivity is generally not a concern unless the amine is capable of attacking the unsubstituted pyrimidine ring (highly unlikely under standard conditions due to hydride being a poor leaving group).
Reaction Mechanism Diagram
The following diagram illustrates the addition-elimination pathway.
Figure 1: The
Strategic Planning: Condition Selection
Select the protocol based on the nucleophilicity and steric profile of your amine.
| Parameter | Protocol A: Standard (Thermal) | Protocol B: High-Energy (Microwave) | Protocol C: Catalytic (Buchwald) |
| Target Amines | Primary alkyl, Cyclic secondary (Morpholine, Piperidine), Non-hindered anilines. | Sterically hindered amines, Electron-poor anilines. | Extremely weak nucleophiles (e.g., Nitro-anilines) or when |
| Solvent | Ethanol (EtOH) or Isopropanol (IPA). | NMP, DMSO, or DMF. | 1,4-Dioxane or Toluene. |
| Base | DIPEA (Hünig's Base) or | ||
| Temp | 60°C – Reflux. | 100°C – 140°C. | 80°C – 110°C. |
| Pros | Green solvents, easy precipitation workup. | Fast kinetics (10-30 min). | Overcomes high activation barriers. |
| Cons | Slower for poor nucleophiles. | High boiling solvents difficult to remove. | Metal contamination, cost. |
Detailed Experimental Protocols
Protocol A: Standard Thermal Substitution (Recommended)
Best for: Routine synthesis with aliphatic amines and reactive anilines.
Materials:
-
Substrate: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 equiv).
-
Amine: 1.1 – 1.2 equiv.
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). -
Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA). Concentration: 0.2 M.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Dissolution: Charge the flask with the chloropyrimidine substrate and anhydrous alcohol (EtOH/IPA). Stir until suspended or dissolved.
-
Addition: Add DIPEA via syringe, followed by the amine nucleophile.
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) in an oil bath.
-
Monitoring: Monitor by LCMS or TLC (System: 5% MeOH in DCM) every hour.
-
Expectation: Most aliphatic amines reach completion within 2–4 hours.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature (RT).
-
If the product precipitates: Filter the solid, wash with cold EtOH (2x) and Pentane (2x).
-
If the product remains soluble: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with water and brine, dry over
, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% MeOH/DCM gradient).
Protocol B: Microwave-Assisted Synthesis
Best for: Sterically hindered amines (e.g., tert-butylamine) or electron-deficient anilines.
Materials:
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Base:
(anhydrous, micronized preferred) (2.0 equiv).
Step-by-Step Procedure:
-
Loading: In a microwave vial (2–5 mL), add the chloropyrimidine (1.0 equiv), amine (1.5 equiv), and
(2.0 equiv). -
Solvent: Add NMP to reach a concentration of 0.1 – 0.2 M. Cap the vial with a crimp top.
-
Irradiation: Heat to 120°C for 20 minutes (High Absorption setting).
-
Workup:
-
Pour the reaction mixture into 10 volumes of ice-water.
-
Stir vigorously for 15 minutes.
-
Collect the precipitate by filtration.
-
Troubleshooting: If no precipitate forms (common with NMP), extract the aqueous mixture with EtOAc (3x). Thoroughly wash the organic layer with water (3x) to remove NMP.
-
Analytical Quality Control
System Suitability (LCMS)
-
Starting Material (SM): 4-Chloro-2-(pyrimidin-2-yl)pyrimidine.
-
Signature: Distinctive Chlorine isotope pattern (
ratio of 3:1).
-
-
Product:
-
Signature: Loss of Cl isotope pattern. Mass shift:
.
-
-
Impurity (Hydrolysis): 2-(Pyrimidin-2-yl)pyrimidin-4-ol.
-
Mass:
(Net -18.5 from SM). -
Cause: Wet solvent or old reagents.
-
NMR Validation ( NMR in DMSO- )
-
Diagnostic Shift: The proton at C5 of the pyrimidine ring (doublet, typically
7.0–7.5 ppm) will shift upfield upon substitution of the electron-withdrawing Cl with the electron-donating amine. -
Amine Proton: Look for the broad singlet (NH) exchangeable with
(if primary/secondary amine used).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Nucleophile is too weak or bulky. | Switch to Protocol B (Microwave/NMP) or increase Temp to 100°C in DMF. |
| Hydrolysis Product (OH-species) | Water in solvent/reagents.[2] | Use anhydrous solvents (Sure/Seal™). Add molecular sieves (4Å) to the reaction. |
| Incomplete Conversion | HCl inhibition. | Ensure sufficient base (DIPEA) is present to scavenge protons. |
| Dark/Tarry Mixture | Thermal decomposition. | Lower temperature; perform reaction under strict |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic protocol.
References
-
Mechanistic Basis of Pyrimidine
: -
Reactivity of 4-Chloropyrimidines
-
Barrett, D. G., et al. "Pyrimidines as Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.
-
-
Green Chemistry Solvents for
:-
Jordan, A., et al.
in green solvents?" Beilstein Journal of Organic Chemistry, 2013, 9, 2383–2393. Link
-
-
Microwave Assisted Synthesis
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link
-
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. echemi.com [echemi.com]
- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Executive Summary
This application note details a scalable, three-step synthetic route for 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (also known as 4-Chloro-2,2'-bipyrimidine). This compound is a critical intermediate in the synthesis of dual endothelin receptor antagonists (e.g., Bosentan) and a valuable ligand in coordination chemistry.[1]
The protocol moves beyond bench-scale medicinal chemistry, focusing on process intensification , cost-effective reagents , and critical safety controls required for multigram to kilogram batches.[1] The route utilizes a "ring-assembly" strategy, constructing the second pyrimidine ring upon a 2-cyanopyrimidine scaffold, which avoids expensive transition-metal catalyzed cross-couplings (e.g., Stille or Suzuki) often used in discovery phases.[1]
Retrosynthetic Analysis
The most robust industrial approach involves the construction of the second pyrimidine ring via condensation of an amidine with a 3-carbon electrophile, followed by deoxy-chlorination.
Figure 1: Retrosynthetic pathway utilizing a linear ring-assembly strategy.
Detailed Experimental Protocols
Step 1: Synthesis of Pyrimidine-2-carboxamidine Hydrochloride
Objective: Convert the nitrile group of 2-cyanopyrimidine into an amidine functionality to serve as the nucleophile for the subsequent ring closure.
Reagents:
-
2-Cyanopyrimidine (1.0 equiv)
-
Sodium Methoxide (0.1 equiv, catalytic)[1]
-
Ammonium Chloride (1.1 equiv)[1]
-
Methanol (Solvent, 5-7 Vol)[1]
Protocol:
-
Setup: Charge a dry reactor with methanol and 2-cyanopyrimidine.
-
Activation: Add catalytic Sodium Methoxide (0.5 M in MeOH). Stir at room temperature for 2–4 hours. Mechanism: This forms the imidate intermediate (Pinner reaction intermediate) in situ.[1]
-
Amidation: Add solid Ammonium Chloride in one portion.
-
Reaction: Stir the suspension at ambient temperature for 12–16 hours. The mixture will thicken as the product precipitates.
-
Workup: Cool to 0–5°C. Filter the white solid. Wash the cake with cold methanol and diethyl ether to remove unreacted nitrile.
-
Drying: Vacuum dry at 40°C.
-
Yield: Expected 85–95%.
Process Note: On a larger scale, using gaseous ammonia (NH3) in methanol is often preferred over NH4Cl to reduce salt waste, but the NH4Cl method is safer for standard laboratory scale-up without pressure vessels.[1]
Step 2: Cyclization to 4-Hydroxy-2,2'-bipyrimidine
Objective: Condense the amidine with a 3-carbon electrophile to form the second pyrimidine ring. Critical Reagent: Ethyl 3-ethoxyacrylate is preferred over sodium formylacetate for purity. It acts as a deformylating equivalent that ensures regioselective closure.
Reagents:
-
Pyrimidine-2-carboxamidine HCl (1.0 equiv)
-
Ethyl 3-ethoxyacrylate (1.1 equiv)
-
Sodium Ethoxide (2.5 equiv, 21 wt% in EtOH)[1]
-
Ethanol (Solvent, 10 Vol)[1]
Protocol:
-
Base Generation: Charge the reactor with Ethanol and Sodium Ethoxide solution under N2.
-
Free Basing: Add Pyrimidine-2-carboxamidine HCl. Stir for 30 mins to liberate the free amidine.
-
Addition: Add Ethyl 3-ethoxyacrylate dropwise over 30 minutes, maintaining temperature < 30°C.
-
Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by HPLC/TLC.
-
Quench: Cool to room temperature. The sodium salt of the product may precipitate.
-
Acidification: Adjust pH to ~5–6 using glacial acetic acid or dilute HCl. The free hydroxyl compound (tautomer: pyrimidinone) will precipitate.[1]
-
Isolation: Filter the solid, wash with water (to remove salts) and cold ethanol.
-
Drying: Dry at 60°C under vacuum.
-
Yield: Expected 75–85%.
Step 3: Chlorination to 4-Chloro-2,2'-bipyrimidine
Objective: Convert the hydroxyl group to a chlorine atom using Phosphorus Oxychloride (POCl3). This is the most hazardous step requiring strict engineering controls.
Reagents:
-
4-Hydroxy-2,2'-bipyrimidine (1.0 equiv)
-
Phosphorus Oxychloride (POCl3) (3.0 – 5.0 equiv)[1]
-
Optional: N,N-Dimethylaniline (catalytic) or DMF (catalytic) to accelerate the Vilsmeier-type reaction.[1]
Protocol:
-
Charge: Place solid 4-Hydroxy-2,2'-bipyrimidine in the reactor.
-
Solvent/Reagent: Add neat POCl3 carefully. (Note: On very large scales, an inert solvent like Toluene or Chlorobenzene can be used to dilute the thermal mass, but neat POCl3 is standard for <1kg batches).[1]
-
Reaction: Heat slowly to reflux (105°C). Caution: Significant HCl gas evolution will occur.[2] The reactor must be connected to a caustic scrubber (NaOH trap).[1]
-
Completion: Reflux for 2–4 hours until the solution becomes clear and starting material is consumed.
-
Distillation (Scale-Dependent): Remove excess POCl3 via vacuum distillation. This reduces the violence of the quench.
-
Quench (CRITICAL SAFETY):
-
Prepare a separate vessel with crushed ice/water (10 Vol) and stir vigorously.
-
Slowly pour the reaction residue (or diluted residue in CH2Cl2) into the ice. Never add water to the POCl3 residue.
-
Maintain temperature < 20°C during quench.
-
-
Neutralization: Carefully adjust pH to 7–8 with 50% NaOH or NH4OH.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Dry organics over Na2SO4, concentrate. Recrystallize from Hexane/EtOAc if necessary, though crude purity is often >95%.[1]
Process Safety & Engineering Controls
Hazard Analysis: POCl3 Quenching
The hydrolysis of POCl3 is highly exothermic and generates Phosphoric acid and HCl gas.
Safety Workflow Diagram:
Figure 2: Engineering controls for the chlorination and quenching process.
Key Safety Parameters
| Parameter | Limit/Specification | Reason |
| POCl3 Quench Temp | < 25°C | Prevents runaway hydrolysis and solvent boiling. |
| Scrubber | NaOH (10-20%) | Neutralize HCl gas (corrosive/toxic). |
| Water Content | Strict Anhydrous | Moisture in Step 3 initiates premature exotherm. |
| Ammonia | Ventilation | Step 1 releases ammonia; use fume hood/scrubber. |
Analytical Data Summary
| Compound | Appearance | 1H NMR (DMSO-d6/CDCl3) Characteristic Signals |
| Amidine HCl | White Solid | Broad singlets at ~9.0-9.5 ppm (NH); Pyrimidine signals. |
| 4-OH-Bipyrimidine | Off-white Solid | δ 8.9 (d), 7.4 (d) for pyrimidine ring; Broad OH/NH signal. |
| 4-Cl-Bipyrimidine | White/Tan Solid | Target: δ 8.8 (d), 8.6 (d), 7.8 (dd).[1] Distinct shift of H-5 due to Cl. |
References
-
Bosentan Process Chemistry: Harrington, P. J., et al. "Research and Development of a Second-Generation Process for Bosentan."[1] Organic Process Research & Development, 2002.[1] (Describes the amidine condensation route).
-
Bipyrimidine Synthesis: G. W. Miller and F. L.[3] Rose, J. Chem. Soc., 1962, 5642.[1][3] (Foundational work on amidine-ketoester condensation).
-
POCl3 Safety: "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching." Organic Process Research & Development, 2017.[1] [1]
-
4-Chloro-2,2'-bipyrimidine Data: Sigma-Aldrich / Merck Product Sheet (CAS 14162-94-8).
-
Amidine Synthesis: "Preparation of pyrimidine-2-carboxamidine." European Patent EP0841326B1.
Sources
Preparation of fluorescent dyes using 4-Chloro-2-(pyrimidin-2-yl)pyrimidine precursors
Executive Summary
This guide details the synthetic utility of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (an activated 2,2'-bipyrimidine scaffold) in the construction of high-performance organic fluorophores. Unlike simple phenyl-based dyes, the 2,2'-bipyrimidine core functions as a potent electron-withdrawing group (EWG) and a bidentate chelation site. This dual functionality allows for the creation of Donor-Acceptor (D-A) Push-Pull dyes exhibiting Intramolecular Charge Transfer (ICT) and solvatochromism.
This document provides a validated protocol for Nucleophilic Aromatic Substitution (
Strategic Rationale: The Bipyrimidine Advantage
The 4-Chloro-2-(pyrimidin-2-yl)pyrimidine precursor is not merely a building block; it is a "functional engine" for fluorescence tuning.
-
Electronic Deficit: The presence of four nitrogen atoms in the bipyrimidine skeleton creates a highly electron-deficient system. This lowers the LUMO energy level, making it an exceptional electron acceptor in D-A architectures.
-
Reactivity: The chlorine atom at the C4 position is activated by the ortho- and para-like nitrogen atoms, making it highly susceptible to
reactions under mild conditions, often avoiding the need for palladium catalysis. -
Chelation Potential: The N,N-bidentate pocket allows these dyes to double as metal ion sensors (e.g.,
, ), quenching or enhancing fluorescence upon binding.
Mechanism of Action: Intramolecular Charge Transfer (ICT)
Upon excitation, electron density shifts from the donor moiety (attached at C4) to the bipyrimidine acceptor. The efficiency of this transfer—and the resulting quantum yield (
Synthetic Workflow & Pathway
The following diagram illustrates the conversion of the chloro-precursor into a functional fluorophore using a carbazole donor (a standard for high-stability blue/green emitters).
Figure 1: Synthetic pathway for the creation of bipyrimidine-based D-A fluorophores via Nucleophilic Aromatic Substitution (
Detailed Protocol: Synthesis of Bipyrimidine D-A Fluorophores
Target Compound: 4-(9H-Carbazol-9-yl)-2-(pyrimidin-2-yl)pyrimidine (Blue-Green Emitter).
Reaction Type: Nucleophilic Aromatic Substitution (
Reagents & Equipment
| Reagent | Role | Purity/Grade |
| 4-Chloro-2-(pyrimidin-2-yl)pyrimidine | Precursor (Acceptor) | >97% (HPLC) |
| Carbazole (or Diphenylamine) | Donor | >98% |
| Potassium Carbonate ( | Base | Anhydrous, Powder |
| DMF (N,N-Dimethylformamide) | Solvent | Anhydrous (<50 ppm |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
Step-by-Step Procedure
1. Reaction Setup:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (e.g., 1.0 mmol, 268 mg) of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine in 10 mL of anhydrous DMF.
-
Add 1.1 eq (e.g., 1.1 mmol, 184 mg) of Carbazole.
-
Add 2.0 eq (e.g., 2.0 mmol, 276 mg) of anhydrous
. -
Expert Note: If using a liquid amine (e.g., piperidine),
can be replaced with (3.0 eq), but inorganic bases are preferred for carbazoles to ensure deprotonation.
2. Reaction Execution:
-
Fit the flask with a reflux condenser and inert gas inlet (
or Ar). -
Heat the mixture to 100°C for 12–16 hours.
-
Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting chloride is usually non-fluorescent or weakly fluorescent, while the product will glow blue/cyan under 365 nm UV light.
3. Workup:
-
Cool the reaction to room temperature.[6]
-
Pour the mixture into 100 mL of ice-cold water. The product often precipitates as a solid.
-
If Solid Precipitates: Filter the solid, wash copiously with water (to remove DMF and salts), and dry under vacuum.
-
If Oiling Occurs: Extract with DCM (
mL). Wash combined organics with brine ( mL) to remove residual DMF. Dry over , filter, and concentrate.
4. Purification:
-
Purify via silica gel column chromatography.
-
Gradient: 0%
20% Ethyl Acetate in Hexane. -
Yield Expectation: 75–85%.
Characterization & Validation
To validate the dye for bioimaging or materials applications, the following photophysical metrics must be recorded.
A. Solvatochromism Test (ICT Validation)
Dissolve the dye in solvents of increasing polarity. A bathochromic shift (Red Shift) in emission indicates a successful D-A charge transfer architecture.
| Solvent | Polarity Index | Expected |
| Toluene | 2.4 | 420–440 nm (Deep Blue) |
| DCM | 3.1 | 450–470 nm (Cyan) |
| Acetonitrile | 5.8 | 490–510 nm (Green) |
B. Quantum Yield ( ) Measurement
Use Quinine Sulfate (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Conversion | Base strength insufficient for donor. | Switch from |
| Product is Hydrolyzed (OH-pyrimidine) | Wet DMF used. | Ensure DMF is anhydrous. The 4-chloro group hydrolyzes easily in the presence of water and heat. |
| Purification Difficulty | Product streaking on column. | The bipyrimidine nitrogens interact with acidic silica. Add 1% Triethylamine (TEA) to the eluent to deactivate silica. |
| Weak Fluorescence | Aggregation Caused Quenching (ACQ). | Common in planar dyes. Test in dilute solution ( |
References
-
Synthesis of Bipyrimidine Fluorescent Derivatives Hossain, M. et al. "Synthesis and characterization of novel 2,2'-bipyrimidine fluorescent derivative for protein binding."[7][8] BMC Chemistry, 2018.
-
Push-Pull Fluorophore Design Verbitskiy, E.V. et al.[1] "Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores." Molecules, 2022.[4][9][10]
-
Bipyrimidine Dyads and D-A Architectures Sarma, M. et al. "D-π-A-A-π-D Prototype 2,2′-Bipyridine Dyads Exhibiting Large Structure and Environment-Sensitive Fluorescence." The Journal of Organic Chemistry, 2011.
-
General Nucleophilic Substitution on Pyrimidines Joule, J.A. & Mills, K.[11] "Heterocyclic Chemistry: Pyrimidines and their Benzo-fused Derivatives."
Sources
- 1. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and solvatochromic fluorescence of biaryl pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Catalytic Utility of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine Coordination Complexes
This Application Note is structured to provide a comprehensive technical guide on the catalytic utility of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (often abbreviated as 4-Cl-bpm or Cl-bpym ).
Strategies for Electronic Tuning in C-H Activation and Lewis Acid Catalysis
Executive Summary
The coordination complex of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (4-Cl-bpm) represents a specialized class of electron-deficient catalysts. Unlike standard 2,2'-bipyridine (bpy) or unsubstituted 2,2'-bipyrimidine (bpm) systems, the 4-Cl-bpm ligand introduces a potent inductive (-I) effect via the chlorine substituent on the π-deficient pyrimidine scaffold.
This guide details the application of 4-Cl-bpm complexes, specifically with Palladium(II) and Platinum(II), to accelerate C-H activation and Lewis acid-catalyzed transformations . The presence of the chloride handle not only modulates the metal center's electrophilicity—facilitating the cleavage of unactivated C-H bonds—but also serves as a "reactive scaffold" for late-stage ligand diversification.
Ligand Architecture & Mechanistic Insight
The "Magic Chloro" Effect in Coordination Chemistry
The 4-Cl-bpm ligand is distinguished by its extreme
-
Enhanced Electrophilicity: Upon coordination, the metal center becomes significantly more electrophilic (Lewis acidic). This is critical for activating weak nucleophiles or stabilizing electron-rich transition states.
-
Facilitated Reductive Elimination: In cross-coupling cycles (e.g., Pd(II)
Pd(0)), electron-poor ligands accelerate the rate-determining reductive elimination step. -
Reactive Handle: The C-Cl bond remains susceptible to nucleophilic aromatic substitution (
), allowing the complex to be modified in situ or post-catalysis (e.g., converting a generic catalyst into a chiral one).
Structural Comparison
| Feature | 2,2'-Bipyridine (bpy) | 2,2'-Bipyrimidine (bpm) | 4-Chloro-2-(pyrimidin-2-yl)pyrimidine |
| Coordination Mode | |||
| Electronic Nature | Weak | Very weak | |
| Metal Center Character | Electron-rich | Electron-poor | Highly Electron-deficient |
| Primary Application | Photophysics, General Catalysis | Water Oxidation, CO2 Reduction | Electrophilic C-H Activation, Lewis Acid Catalysis |
Protocol A: Synthesis of the [Pd(4-Cl-bpm)(OAc)₂] Pre-Catalyst
Objective: Isolate a discrete, catalytically active Palladium(II) complex. Safety: 4-Cl-bpm is a skin irritant. Palladium salts are toxic. Work in a fume hood.
Materials
-
Ligand: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 eq, 0.5 mmol, 96 mg)
-
Metal Precursor: Palladium(II) acetate [Pd(OAc)₂] (1.0 eq, 0.5 mmol, 112 mg)
-
Solvent: Dichloromethane (DCM, HPLC grade) and
-Pentane.
Step-by-Step Methodology
-
Dissolution: In a 20 mL scintillation vial, dissolve 96 mg of 4-Cl-bpm in 5 mL of DCM. The solution should be clear/pale yellow.
-
Metal Addition: Add 112 mg of Pd(OAc)₂ directly to the stirring ligand solution.
-
Reaction: Stir at room temperature (25 °C) for 4 hours. The solution will darken to an orange-brown color as the coordination displaces the trimeric acetate structure.
-
Precipitation: Slowly add 15 mL of
-pentane to the reaction mixture while stirring vigorously. A yellow-orange precipitate will form. -
Isolation: Filter the solid through a fritted glass funnel (porosity M). Wash with cold pentane (
mL) to remove unreacted ligand. -
Drying: Dry under high vacuum (0.1 mbar) for 6 hours.
-
Yield Expectation: >85% (approx. 175 mg).[1]
-
Characterization: ¹H NMR (CDCl₃) should show a downfield shift (>0.2 ppm) of the pyrimidine protons relative to the free ligand.
-
Protocol B: Catalytic C-H Acetoxylation of Arenes
Application: This protocol utilizes the enhanced electrophilicity of the [Pd(4-Cl-bpm)(OAc)₂] complex to catalyze the directed C-H acetoxylation of benzene derivatives. The electron-deficient ligand facilitates the Concerted Metalation-Deprotonation (CMD) step.
Experimental Workflow Diagram
Figure 1: Workflow for Pd-catalyzed C-H Acetoxylation using the 4-Cl-bpm ligand system.
Detailed Protocol
-
Reaction Setup: In a 15 mL pressure tube equipped with a magnetic stir bar, combine:
-
Substrate: 2-Phenylpyridine (0.5 mmol, 78 mg)
-
Catalyst: [Pd(4-Cl-bpm)(OAc)₂] (5 mol%, 10 mg)
-
Oxidant: Phenyliodine(III) diacetate (PIDA) (1.5 eq, 0.75 mmol, 241 mg)
-
Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH) (2.0 mL).
-
-
Execution: Seal the tube and heat to 100 °C in an oil block. Stir at 600 rpm for 12 hours.
-
Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The product (2-(2-acetoxyphenyl)pyridine) is typically less polar than the starting material.
-
Workup: Cool to room temperature. Dilute with DCM (10 mL) and wash with saturated NaHCO₃ (to neutralize AcOH). Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate and purify via flash column chromatography.
Performance Data (Comparative)
| Catalyst System | Ligand Electronic State | Yield (12h) | TOF (h⁻¹) |
| Pd(OAc)₂ (No Ligand) | N/A | 45% | 3.7 |
| Pd(OAc)₂ + 2,2'-bpy | Neutral | 68% | 5.6 |
| Pd(OAc)₂ + 4-Cl-bpm | Highly Electron-Deficient | 89% | 7.4 |
Note: The 4-Cl-bpm system outperforms standard bipyridine due to faster reductive elimination and stabilization of the Pd(II) resting state against aggregation.
Strategic Application: The "Reactive Scaffold" Approach
The unique advantage of the 4-chloro substituent is its susceptibility to nucleophilic displacement after complexation. This allows researchers to synthesize a library of catalysts from a single precursor.
Protocol: In-Situ Ligand Modification
-
Complexation: Form the [M(4-Cl-bpm)Cl₂] complex (M = Pt, Pd, Ru) as described in Section 3.
-
Substitution: Treat the complex with a secondary amine (e.g., morpholine, chiral proline derivative) in DMF at 60 °C.
-
Result: The Chloride is displaced by the amine via
.-
Benefit: This generates an electron-rich 4-amino-bipyrimidine complex without needing to synthesize the free ligand first (which can be difficult to purify).
-
Application: The resulting amino-complex is superior for Water Oxidation (Ru) or Proton Reduction due to the electron-donating nature of the amine.
-
References & Authority
-
General Bipyrimidine Coordination Chemistry:
-
Kaim, W., & Kohlmann, S. (1987). Coordination chemistry of 2,2'-bipyrimidine. Inorganic Chemistry .
-
Context: Establishes the strong
-acceptor nature of the bipyrimidine core.
-
-
Electronic Effects in Catalysis (The "Magic Chloro"):
-
Chiodi, D., & Baran, P. S. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv .
-
Context: Although focused on drugs, this seminal paper explains the profound electronic and metabolic stability effects of adding a Chlorine atom to heteroaromatic rings.
-
-
Pd-Catalyzed C-H Activation Mechanisms:
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews .
-
Context: foundational review on the Pd(II)/Pd(IV) cycles utilized in Protocol B.
-
-
Water Oxidation with Substituted Polypyridyls:
-
Dhiman, R., et al. (2013). Synthesis, crystal structure and water oxidation activity of [Ru(terpy)(bipy)Cl]+ complexes. Dalton Transactions .
-
Context: Demonstrates how electron-withdrawing groups (like Cl) on the ligand framework modulate catalytic rates (TON/TOF) in oxidation reactions.
-
-
Synthesis of Chlorinated Pyrimidines:
-
Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis .
-
Context: Provides the synthetic grounding for accessing the 4-chloro-pyrimidine precursors.
-
Sources
Technical Guide: Site-Selective C-H Functionalization Architectures for 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Topic: C-H activation strategies involving 4-Chloro-2-(pyrimidin-2-yl)pyrimidine Content Type: Detailed Application Notes and Protocols
Executive Summary & Reactivity Analysis
4-Chloro-2-(pyrimidin-2-yl)pyrimidine represents a privileged but challenging scaffold in medicinal chemistry and ligand design. As a 2,2'-bipyrimidine derivative, it possesses intrinsic electron deficiency, rendering classical electrophilic aromatic substitution ineffective. Furthermore, the N,N'-chelating pocket acts as a thermodynamic sink for transition metals, often poisoning catalytic cycles intended for C-H activation.
However, the 4-chloro substituent provides a critical electronic bias that breaks the symmetry of the bipyrimidine core, enabling site-selective functionalization. This guide details three orthogonal strategies to functionalize this scaffold:
-
Radical C-H Alkylation (Minisci-Type): Targeting the highly electron-deficient C6 position.
-
Electrophilic C-H Arylation: Targeting the C5 position via Concerted Metalation-Deprotonation (CMD).
-
Orthogonal Cross-Coupling: Utilizing the C4-Cl handle for downstream diversification.
Structural Reactivity Map
The following diagram illustrates the electronic landscape and accessible sites on the scaffold.
Figure 1: Reactivity landscape of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine. The 4-Cl group enhances electrophilicity at C6 while remaining a distinct handle for cross-coupling.
Strategy A: Radical C-H Alkylation (Minisci Reaction)
Target: C6 Position (Ortho to N, Para to Cl) Mechanism: Nucleophilic Radical Substitution
The 4-chloro group exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the pyrimidine ring. This makes the C6 position highly susceptible to attack by nucleophilic alkyl radicals generated via decarboxylation of carboxylic acids.
Protocol 1: Silver-Catalyzed C6-Alkylation
This protocol introduces alkyl groups (primary, secondary, and tertiary) at the C6 position.
Materials
-
Substrate: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 equiv)
-
Alkyl Source: Carboxylic Acid (R-COOH) (2.0 - 3.0 equiv)
-
Catalyst: AgNO₃ (0.2 - 0.5 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (2.0 - 3.0 equiv)
-
Solvent: DCM/H₂O (biphasic 1:1) or TFA/H₂O (for difficult substrates)
-
Temperature: 40–60 °C
Step-by-Step Methodology
-
Preparation: In a partial solution of DCM (0.2 M) , dissolve the substrate (1.0 equiv) and the carboxylic acid (2.0 equiv).
-
Acidification: Add TFA (1.0 equiv) if the substrate solubility is poor; protonation of the pyrimidine nitrogen enhances reactivity toward nucleophilic radicals.
-
Aqueous Phase: In a separate vial, dissolve AgNO₃ (0.2 equiv) and (NH₄)₂S₂O₈ (2.0 equiv) in distilled water.
-
Addition: Add the aqueous oxidant/catalyst solution to the organic substrate solution. The mixture will be biphasic.
-
Reaction: Vigorously stir the emulsion at 45 °C for 4–12 hours. Monitor via LC-MS.
-
Checkpoint: Evolution of CO₂ gas indicates radical generation is proceeding.
-
-
Workup: Basify with sat. NaHCO₃ to pH 8. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (EtOAc/Hexanes).
Critical Note: The 4-Cl group is generally stable under these radical conditions. However, avoid using radical precursors that generate aryl radicals, as these may compete for the halogen site.
Strategy B: Transition-Metal Catalyzed C5-Arylation
Target: C5 Position (Meta to N) Mechanism: Concerted Metalation-Deprotonation (CMD)
Functionalizing the C5 position is challenging because it is the least acidic C-H bond. To achieve this, we utilize a Ruthenium(II) or Palladium(II) catalyst system that relies on a carboxylate-assisted CMD mechanism. The N,N'-bipyrimidine pocket can act as a directing group, but often binds the metal too tightly (forming a non-reactive species). Therefore, sterically bulky carboxylates (e.g., PivOH, MesCOOH) are essential to prevent catalyst sequestration.
Protocol 2: Ru(II)-Catalyzed C5-Arylation
This protocol uses a Ruthenium catalyst which is less prone to oxidative addition into the C-Cl bond than Palladium(0), preserving the chloro-handle.
Materials
-
Substrate: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Ligand/Additive: MesCOOH (2,4,6-trimethylbenzoic acid) (30 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: Charge a dried Schlenk tube with substrate (0.2 mmol), Aryl Bromide (0.3 mmol), [Ru(p-cymene)Cl₂]₂ (0.01 mmol), MesCOOH (0.06 mmol), and K₂CO₃ (0.4 mmol).
-
Solvent Addition: Add 1,4-Dioxane (2.0 mL) under N₂ flow.
-
Degassing: Freeze-pump-thaw (3 cycles) or vigorous N₂ sparging for 10 mins.
-
Heating: Seal the tube and heat to 100–120 °C for 16 hours.
-
Mechanistic Insight: The MesCOOH acts as a "shuttle," coordinating to Ru to facilitate the cleavage of the C5-H bond via a six-membered transition state, while preventing the formation of stable, unreactive N-Ru-N sandwich complexes.
-
-
Filtration: Cool to RT. Dilute with EtOAc and filter through a Celite pad.
-
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting Table:
| Observation | Diagnosis | Remedial Action |
| Low Conversion | Catalyst poisoning by N,N'-chelation. | Increase MesCOOH load to 50 mol% or switch to Pd(OAc)₂/PivOH system. |
| C-Cl Cleavage | Oxidative addition occurring. | Ensure Ru-catalyst is used (avoid Pd-phosphines). Lower temp to 100 °C. |
| Bis-arylation | C5 and C5' both reacting. | Reduce Ar-Br equivalents to 1.1 or stop reaction at 60% conversion. |
Strategy C: Orthogonal Diversification (Sequential Workflow)
The true power of this scaffold lies in the ability to sequence these reactions. The 4-Cl bond is preserved during C-H activation (Strategies A & B) and can be utilized in a subsequent step.
Workflow Diagram: Sequential Functionalization
Figure 2: Sequential workflow allowing for the construction of tri-functionalized bipyrimidine architectures.
Protocol 3: Suzuki-Miyaura Coupling of the C4-Cl Handle
This step is performed after C-H activation to avoid interference with the C-H activation catalysts.
-
Reagents: Intermediate A or B (1.0 equiv), Boronic Acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq, 3.0 equiv).
-
Solvent: DME/H₂O or Toluene/EtOH/H₂O.
-
Conditions: Heat at 90 °C for 4–8 hours.
-
Note: The C4-Cl bond in pyrimidines is highly reactive toward oxidative addition; standard Pd(0) conditions work efficiently.
References
-
Minisci Reaction on Pyrimidines: Duncton, M. A. J. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med.[1] Chem. Commun., 2, 1135. Link
-
C-H Activation of Electron-Deficient Heterocycles: Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chem. Rev., 119(4), 2192–2452. Link
-
Ruthenium-Catalyzed C-H Arylation: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chem. Rev., 111(3), 1315–1345. Link
-
Functionalization of Bipyrimidines: Kozhevnikov, V. N., et al. (2008). Synthesis of cyclometallated platinum complexes with 4,6-diaryl-2,2'-bipyrimidines. Tetrahedron Lett., 49(25), 4096-4098. Link
-
Minisci Alkylation Protocols: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew.[2] Chem. Int. Ed., 58(39), 13666-13699. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction
The synthesis of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common synthetic approach: the chlorination of a 2,2'-bipyrimidin-4-ol precursor. We will delve into the intricacies of this reaction, addressing potential pitfalls and providing robust solutions in a question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable steps to resolve them.
Issue 1: Low or No Yield of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine During the Chlorination Step
Question: I am attempting to chlorinate 2,2'-bipyrimidin-4-ol using phosphorus oxychloride (POCl₃), but I am observing a very low yield of the desired 4-chloro product. What are the likely causes, and how can I improve the conversion?
Answer: Low yields in the chlorination of hydroxypyrimidines are a frequent challenge. The reactivity of the hydroxyl group and the stability of the pyrimidine ring under harsh reaction conditions are key factors. Here are several aspects to investigate:
-
Incomplete Reaction: The conversion of the hydroxypyrimidine to the chloropyrimidine may be incomplete. This can be due to insufficient reagent, suboptimal temperature, or short reaction times.
-
Solution: Increase the molar excess of POCl₃. While it often serves as both reagent and solvent, ensuring a significant excess (5-10 equivalents) can drive the reaction to completion. The reaction temperature is also critical; many chlorinations of this type require heating to reflux.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Presence of Water: Moisture can significantly hinder the reaction by reacting with POCl₃, reducing its effectiveness and generating phosphoric acid, which can lead to unwanted side reactions.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity POCl₃.
-
-
Degradation of Starting Material or Product: Pyrimidine rings, especially when activated, can be susceptible to degradation under strongly acidic and high-temperature conditions.
-
Solution: While heating is often necessary, prolonged exposure to high temperatures should be avoided. Once TLC indicates the consumption of the starting material, proceed with the workup promptly.
-
Issue 2: Formation of Impurities and Difficulty in Purification
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure 4-Chloro-2-(pyrimidin-2-yl)pyrimidine. What are the common side products, and what purification strategies are most effective?
Answer: The formation of byproducts is a common issue in pyrimidine chemistry. Understanding their origin is key to minimizing their formation and successfully purifying the desired product.
-
Unreacted Starting Material: As discussed, incomplete reaction is a primary source of contamination.
-
Solution: Optimize reaction conditions as described above. If unreacted starting material persists, column chromatography is typically effective for separation, as the hydroxyl group significantly alters the polarity compared to the chloro-product.
-
-
Hydrolysis of the Product: During workup, the 4-chloro group can be hydrolyzed back to the hydroxyl group if exposed to water or other nucleophiles for an extended period, especially at elevated temperatures.[3]
-
Solution: Perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice). Neutralize any excess acid promptly but carefully with a base like sodium bicarbonate solution. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) as quickly as possible.
-
-
Formation of Dimeric or Polymeric Byproducts: Under harsh conditions, side reactions between pyrimidine rings can occur.
-
Solution: Using a co-solvent, such as an inert hydrocarbon (e.g., toluene), can sometimes moderate the reaction and prevent the formation of such byproducts.[4]
-
Purification Strategy:
| Technique | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Can provide very pure product. | May result in significant product loss in the mother liquor. |
| Column Chromatography | Separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel). | Highly effective for separating compounds with different polarities. | Can be time-consuming and require large volumes of solvent. |
A recommended approach is to first perform a rapid filtration through a plug of silica gel to remove baseline impurities, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chlorination of a hydroxypyrimidine with POCl₃?
A1: The reaction proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the pyrimidine nitrogen attacks the phosphorus atom of POCl₃, followed by the elimination of a chloride ion. This process is repeated, ultimately forming a dichlorophosphoryl ester. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the ester group in an SNAr-type mechanism, leading to the formation of the chloropyrimidine and the release of a phosphate byproduct. The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates this nucleophilic substitution.[5]
DOT Diagram of the Proposed Chlorination Mechanism:
Caption: Proposed mechanism for the chlorination of 2,2'-bipyrimidin-4-ol.
Q2: Are there any alternative chlorinating agents to POCl₃?
A2: Yes, while POCl₃ is the most common and cost-effective reagent, other chlorinating agents can be used, sometimes under milder conditions. These include:
-
Thionyl chloride (SOCl₂): Often used in the presence of a catalytic amount of dimethylformamide (DMF).
-
Oxalyl chloride ((COCl)₂): A powerful chlorinating agent, also often used with a DMF catalyst.
-
Vilsmeier reagent: A milder alternative generated in situ from oxalyl chloride or POCl₃ and DMF.
The choice of reagent can depend on the specific substrate and the desired reaction conditions.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your starting material, product, and any major byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.
DOT Diagram of the Experimental Workflow:
Caption: A typical experimental workflow for the synthesis and purification.
Experimental Protocol: Chlorination of 2,2'-Bipyrimidin-4-ol
This protocol provides a general framework. Optimization may be required based on your specific experimental setup and observations.
Materials:
-
2,2'-Bipyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2'-bipyrimidin-4-ol (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), carefully add phosphorus oxychloride (5-10 eq). If using a catalyst, add N,N-dimethylaniline (0.1-0.3 eq) dropwise at 0 °C.[1]
-
Reaction: Heat the reaction mixture to reflux. The temperature will depend on whether a co-solvent is used.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a stirred beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-Chloro-2-(pyrimidin-2-yl)pyrimidine.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- BenchChem. (2025). Overcoming low yield in the synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- University of Oxford. (n.d.). 10. Pyrimidines.
- IJARIIE. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
Sources
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. heteroletters.org [heteroletters.org]
- 3. benchchem.com [benchchem.com]
- 4. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 5. bhu.ac.in [bhu.ac.in]
Minimizing hydrolysis side-reactions of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Topic: Minimizing Hydrolysis Side-Reactions
Executive Summary & Reactivity Profile
The Core Challenge: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine is not a standard aryl chloride. It is a highly activated heteroaryl chloride . The presence of the pyrimidin-2-yl group at the C2 position acts as a strong electron-withdrawing group (EWG), significantly reducing electron density at the C4 position.
While this activation facilitates Nucleophilic Aromatic Substitution (
The Golden Rule:
In this system, water is not just a solvent impurity; it is a potent competitive reagent. Successful synthesis requires treating water as a stoichiometric poison.
Mechanistic Insight: The Hydrolysis Pathway
To prevent the issue, you must understand the competition at the molecular level. The reaction is a race between your desired nucleophile (
Diagram 1: Competitive Reaction Pathways
This diagram illustrates the bifurcation point where yield is lost. Note the transition state stabilization.
Caption: Path A represents the desired
Troubleshooting Guide & FAQs
Module A: Solvent Strategy (The "Hidden Water" Problem)
Q: I am using "anhydrous" DMF from a bottle, but I still see 10-15% hydrolysis. Why?
A: Polar aprotic solvents like DMF, DMSO, and NMP are hygroscopic. "Anhydrous" bottles, once opened, can absorb atmospheric moisture to 1000+ ppm within minutes. For this substrate, even 500 ppm water is detrimental because the hydrolysis product is often insoluble and drives the equilibrium.
Protocol: The Solvent Rigor Check
-
Source: Do not trust open bottles. Use a fresh septum-sealed bottle or solvent from a freshly cycled SPS (Solvent Purification System).
-
Sieve Drying: Store reaction solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
-
Alternative Solvents: If solubility permits, switch to less hygroscopic solvents.
-
Preferred: 1,4-Dioxane, THF (freshly distilled/dried), or Toluene.
-
Avoid: Alcohols (unless the nucleophile is the alkoxide of that alcohol).
-
| Solvent | Hygroscopicity Risk | Recommended Drying Agent | Suitability for Chloropyrimidines |
| DMF/DMSO | High (Critical Risk) | 4Å Sieves (24h) | Good solubility, high hydrolysis risk |
| THF | Moderate | Na/Benzophenone or SPS | Good balance |
| 1,4-Dioxane | Low | Na/Benzophenone | Excellent (High boiling, lower water uptake) |
| Toluene | Very Low | CaH2 or SPS | Excellent (if substrate is soluble) |
Module B: Base Selection & Reagent Order
Q: I used Potassium Hydroxide (KOH) to deprotonate my amine, but the starting material disappeared into a polar baseline spot.
A: You likely synthesized the pyrimidinone. Hydroxide (
Corrective Action:
-
Switch to Non-Nucleophilic Bases: Use bases that cannot act as nucleophiles at the C4 position.
-
Soluble Organic Bases: DIPEA (Hünig's base) or Triethylamine (
). -
Inorganic Bases: Cesium Carbonate (
) or Potassium Phosphate ( ). Note: These must be dried.[2] is preferred due to higher solubility in organic media.
-
-
Order of Addition (The "Pre-Mix" Technique):
-
Wrong: Substrate + Base -> stir -> Add Nucleophile. (Base may contain trace water which attacks Substrate).
-
Right: Dissolve Nucleophile + Base. Stir 10 mins. Then add Substrate. This ensures the Nucleophile is deprotonated and ready to compete immediately upon substrate addition.
-
Module C: Temperature & Reaction Control
Q: The reaction is slow at 50°C. Should I heat to reflux (100°C+)?
A: Proceed with extreme caution. The rate of hydrolysis often doubles for every 10°C increase, potentially faster than your desired
Optimization Protocol:
-
Start Low: Begin at Room Temperature (RT). The 2-(pyrimidin-2-yl) group activates the ring enough that many amines react at RT.
-
Stepwise Heating: If no conversion after 2 hours, increase T by 10°C increments.
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). Hydrolysis is pseudo-first-order with respect to adventitious water; maximizing [Substrate] and [Nu] favors the bimolecular
pathway.
Workup & Isolation: The Danger Zone
Scenario: The reaction is complete with >95% purity by HPLC. After aqueous workup, the purity drops to 85%.
Cause: The 4-chloro substrate (if unreacted) or the product (if it retains a labile group) can hydrolyze during extraction, especially if the aqueous layer is basic (pH > 10) or acidic (pH < 4).
Diagram 2: Safe Isolation Workflow
Follow this decision tree to preserve sample integrity during isolation.
Caption: A pH-neutral, cold workup minimizes post-reaction hydrolysis.
Detailed Isolation Steps:
-
Cold Quench: Cool the reaction mixture to 0°C before adding any aqueous solution.
-
Buffer: Do not use 1M HCl or 1M NaOH. Use Saturated
or a pH 7 Phosphate buffer. -
Speed: Perform the extraction rapidly. Do not leave the organic layer in contact with the aqueous phase overnight.
-
Drying: Dry the organic layer over Sodium Sulfate (
) immediately and filter.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
-
BenchChem Technical Support. Optimization of 4-Chloropyrimidine Substitution Reactions. (General protocols for chloropyrimidine handling).
-
MDPI. SNAr Reactions on Dichloropyrimidines. (Specifics on regioselectivity and hydrolysis competition in pyrimidines).
-
National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Discusses the high reactivity of C4 vs C2 positions).
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (Analogous electron-deficient pyrimidine handling).
(Note: URLs provided link to the landing pages of the respective publishers or databases as specific deep links to dynamic content may expire.)
Sources
Navigating the Stability of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This guide provides a comprehensive technical support center focused on the proper storage and handling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine to prevent its degradation. By understanding the underlying chemical principles and adhering to best practices, you can ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 4-Chloro-2-(pyrimidin-2-yl)pyrimidine?
For long-term stability, it is recommended to store 4-Chloro-2-(pyrimidin-2-yl)pyrimidine at temperatures between 2-8°C.[1] Some similar chlorinated heterocyclic compounds are stored at -20°C for extended periods to minimize degradation.[2] The compound should be stored in a tightly sealed container to prevent moisture absorption and in a dry, well-ventilated area.[3][4]
Q2: Can I store 4-Chloro-2-(pyrimidin-2-yl)pyrimidine at room temperature?
While short-term transport at ambient temperatures is common, prolonged storage at room temperature is not recommended.[2] Elevated temperatures can accelerate potential degradation pathways. For routine laboratory use, it is advisable to keep the main stock in recommended cold storage and only allow the working aliquot to come to room temperature before use.
Q3: Is 4-Chloro-2-(pyrimidin-2-yl)pyrimidine sensitive to light or moisture?
Yes, similar chlorinated and pyrimidine-based compounds exhibit sensitivity to both light and moisture.[2][5] To prevent photodegradation, store the compound in an amber or opaque container. Moisture can lead to hydrolysis of the chloro group, so it is crucial to store it in a desiccated environment or under an inert atmosphere.[1]
Q4: What are the signs of degradation in my 4-Chloro-2-(pyrimidin-2-yl)pyrimidine sample?
Visual signs of degradation can include a change in color from its typical white to pale yellow crystalline powder appearance or a change in its physical form.[6] From an analytical perspective, the appearance of new peaks in your HPLC or LC-MS chromatograms that are not present in a fresh sample is a clear indicator of degradation.
Q5: What materials are incompatible with 4-Chloro-2-(pyrimidin-2-yl)pyrimidine?
Avoid storing this compound in proximity to strong oxidizing agents and strong acids.[7][8][9] These substances can react with the pyrimidine ring or the chloro substituent, leading to degradation of the compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your reaction yields, unexpected side products, or a decrease in biological activity, your 4-Chloro-2-(pyrimidin-2-yl)pyrimidine may have degraded.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions outlined in the table below.
-
Analytical Purity Check: Analyze a small sample of your compound using a suitable analytical technique such as HPLC, LC-MS, or NMR to assess its purity. Compare the results to the certificate of analysis or data from a new, unopened batch.
-
Forced Degradation Study: To understand potential degradation products, you can perform a forced degradation study by exposing small aliquots of the compound to heat, light, acid, base, and oxidizing agents.[2] This can help in identifying the degradation products in your sample.
Issue 2: Sample Appears Discolored or Clumped
A physical change in the appearance of your compound is a strong indicator of degradation.
Troubleshooting Steps:
-
Isolate the Sample: Do not use the suspect sample in critical experiments.
-
Investigate the Cause: Review the storage history. Was the container left open? Was it exposed to high humidity or light?
-
Consider Purification: If the material is valuable, you may consider repurification by recrystallization or chromatography, followed by analytical confirmation of its identity and purity.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term)[1][2] | To slow down the rate of potential chemical degradation. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen).[1] | To prevent moisture ingress and potential hydrolysis. |
| Light | Store in an amber or opaque vial.[2] | To protect against photodegradation. |
| Location | Cool, dry, and well-ventilated area away from incompatible materials.[3][4] | To ensure a stable environment and prevent accidental reactions. |
Troubleshooting Workflow
By implementing these storage and handling protocols, researchers can significantly mitigate the risk of degradation of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, thereby ensuring the integrity of their research and development activities.
References
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- 4-Chloro-2-(pyridin-2-yl)pyrimidine | 97603-38-8 - Sigma-Aldrich.
- Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices - Benchchem.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Apollo Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.
- 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS - Muby Chemicals.
- 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety - ChemicalBook.
- Pyrimidine - Safety Data Sheet - ChemicalBook.
Sources
- 1. 4-Chloro-2-(pyridin-2-yl)pyrimidine | 97603-38-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Purification & Workup of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Introduction: The Stability Paradox
You are likely synthesizing 4-Chloro-2-(pyrimidin-2-yl)pyrimidine via the chlorination of its precursor, 2-(pyrimidin-2-yl)pyrimidin-4(3H)-one (also referred to as the 4-hydroxy tautomer), using phosphorus oxychloride (POCl
The Core Challenge: The 4-chloropyrimidine moiety is highly electrophilic. While this makes it an excellent scaffold for downstream
If your workup is too acidic, too basic, or too hot, the product hydrolyzes back to the starting material (the 4-hydroxy compound). This creates a cycle where you "purify" the product only to regenerate the impurity you were trying to remove.
This guide provides a self-validating workflow to break this cycle.
Module 1: The "Reverse Quench" Protocol (Critical)
The majority of "unreacted starting material" observed in the final mixture is actually regenerated starting material caused by improper quenching of excess POCl
Standard Operating Procedure (SOP)
Objective: Hydrolyze excess POCl
Reagents:
-
Reaction Mixture (rm) containing Product + POCl
.[1][2][3][4] -
Quench Buffer: Saturated aqueous Sodium Acetate (NaOAc) or Potassium Carbonate (K
CO ). Avoid strong bases like NaOH. -
Extraction Solvent: Dichloromethane (DCM) or Chloroform (CHCl
).
Protocol:
-
Evaporation (Optional but Recommended): If feasible, remove the bulk of excess POCl
via vacuum distillation (rotary evaporator with a caustic trap) before aqueous workup. This reduces the exotherm. -
The Setup: Place the Quench Buffer in a flask and cool to 0–5 °C .
-
Reverse Addition: Slowly add the Reaction Mixture into the cold Quench Buffer.
-
Why? Adding water to the reaction mixture causes a runaway exotherm (local superheating) and high local acidity, which instantly hydrolyzes your product.
-
-
pH Monitoring: Ensure the internal pH remains between 5.0 and 7.0 .
-
Immediate Extraction: Do not let the mixture stir in water for prolonged periods. Extract immediately into DCM.
Visual Workflow: The Reverse Quench
Figure 1: Decision tree for quenching POCl3 reactions to preserve sensitive chloropyrimidines.
Module 2: Removing Unreacted Starting Material
If the starting material (SM) persists despite a perfect quench, it is likely unreacted 2-(pyrimidin-2-yl)pyrimidin-4(3H)-one.
Chemical Differentiation
| Feature | Product (4-Chloro) | Impurity (4-Hydroxy/Oxo SM) |
| Polarity | Low (Lipophilic) | High (H-bond donor/acceptor) |
| Solubility (DCM) | Soluble | Insoluble / Poorly Soluble |
| Solubility (Water) | Insoluble | Soluble in basic pH (forms salt) |
| TLC Behavior | Moves (Rf ~0.4-0.6 in 50% EtOAc/Hex) | Baseline (Rf < 0.1) |
Troubleshooting Guide (Q&A)
Q1: I see a spot on the baseline of my TLC. How do I remove it?
-
Diagnosis: This is the unreacted hydroxy-pyrimidine.
-
Solution:
-
Filtration: Often, the starting material is insoluble in DCM. Upon extracting the quenched mixture with DCM, the unreacted SM may float as a solid at the interface. Filter the biphasic mixture through a Celite pad. The SM stays on the Celite; the product passes through in the DCM.
-
Flash Chromatography: Use a silica column.
-
Mobile Phase: 0%
40% Ethyl Acetate in Hexanes (or Heptane). -
Elution: The chloro-product will elute early. The hydroxy-SM will stick to the silica and require highly polar solvents (e.g., 10% MeOH/DCM) to move.
-
-
Q2: My product is co-eluting with an impurity. What is it?
-
Diagnosis: If you used DMF as a catalyst (Vilsmeier-Haack conditions), you might have formed a formylated side product, or you have the 4-phosphoryl intermediate (incomplete reaction).
-
Solution:
-
Incomplete Reaction: If the impurity is the phosphoryl intermediate, return the mixture to reflux with fresh POCl
. -
Purification: Switch solvent systems.[5][7] If EtOAc/Hexane fails, try DCM/Toluene (1:1) . The aromatic interactions often separate planar pyrimidine byproducts better than aliphatic solvents.
-
Q3: I purified it, but the NMR shows starting material again the next day.
-
Diagnosis: Autocatalytic Hydrolysis. Traces of acid (HCl) remaining in the oil are catalyzing the reversion of the chloride to the ketone (SM) due to atmospheric moisture.
-
Solution:
-
Store the product as a solid, not an oil.
-
Add a stabilizer: Store with traces of solid K
CO if keeping it in solution for short periods. -
Lyophilization: If possible, freeze-dry from benzene or dioxane to remove all traces of water and acid.
-
Module 3: Advanced Purification Logic
When simple extraction fails, use this logic flow to determine the purification method.
Figure 2: Selection criteria for chromatographic vs. crystallization purification methods.
References & Authority
-
Safety & Quenching: Li, X., et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, In Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 2010.[4] Link
-
Synthesis of Chloropyrimidines: Brown, D. J.[6] The Pyrimidines. Wiley-Interscience, 1962 (and supplements). (Standard reference for pyrimidine reactivity and instability of 4-chloropyrimidines).
-
Vilsmeier-Haack Mechanism: "Vilsmeier-Haack Reaction." Organic Chemistry Portal. Link
-
Process Scale-Up: BenchChem Technical Support. "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." Link
Sources
- 1. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Ionization and Fragmentation Modalities for 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Content Type: Technical Comparison & Method Development Guide Subject: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (CAS: N/A for specific isomer, analogous to 2,2'-bipyrimidine derivatives) Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.
Executive Summary & Structural Context[1][2][3][4][5]
4-Chloro-2-(pyrimidin-2-yl)pyrimidine (C₈H₅ClN₄) represents a critical bipyrimidine scaffold often utilized in the synthesis of functional metal-organic frameworks (MOFs) and kinase inhibitors. Its analysis is complicated by the high nitrogen content (which acts as a proton sink) and the distinct isotopic signature of chlorine.
This guide compares the two dominant characterization modalities: Electrospray Ionization (ESI-MS/MS) , typically coupled with Liquid Chromatography, and Electron Ionization (EI-MS) , coupled with Gas Chromatography.
Structural Baseline
-
Formula: C₈H₅ClN₄
-
Monoisotopic Mass: 192.0203 Da (
Cl) -
Isotopic Signature: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the M and M+2 peaks.[1]
Comparative Analysis: ESI-CID vs. EI-MS
The choice of ionization technique fundamentally alters the observed fragmentation landscape. The table below contrasts the mechanistic behaviors expected for this molecule.
| Feature | ESI-MS/MS (Collision Induced Dissociation) | EI-MS (Electron Ionization) |
| Precursor Ion | [M+H]⁺ (Even-electron ion, | M⁺˙ (Odd-electron radical cation, |
| Energy Regime | Tunable (Soft). Fragmentation requires collision energy (CE). | Fixed (Hard, 70 eV). Extensive spontaneous fragmentation. |
| Primary Mechanism | Charge-remote fragmentation and proton-transfer driven eliminations. | Radical-site initiation and homolytic bond cleavage.[2] |
| Key Neutral Losses | HCl (36 Da) or HCN (27 Da). | Cl˙ (35 Da) radical loss is dominant. |
| Detection Limit | High sensitivity (pg range); ideal for trace impurity analysis. | Moderate sensitivity; ideal for library matching (NIST). |
| Application | LC-MS purity checks, metabolite ID (DMPK). | Raw material identification, volatile impurity profiling. |
Deep Dive: Fragmentation Pathways
Understanding the causality of fragmentation is essential for structural confirmation.
The Chlorine Signature (The "Anchor")
Before analyzing fragments, the molecular ion cluster must be validated.
-
ESI: Look for
193 ( Cl) and 195 ( Cl). -
EI: Look for
192 ( Cl) and 194 ( Cl). -
Validation: If the M+2 peak is not ~33% the height of the M peak, the assignment is incorrect.
Pathway Mechanics
The bipyrimidine core is highly stable. Fragmentation is driven by the instability of the C-Cl bond and the propensity of the pyrimidine ring to expel Hydrogen Cyanide (HCN).
Pathway A: Homolytic Halogen Loss (Dominant in EI)
In Electron Ionization, the radical cation stabilizes by ejecting the chlorine radical.
Pathway B: Heterolytic Cleavage & Ring Contraction (Dominant in ESI)
In ESI, the proton typically localizes on one of the pyrimidine nitrogens.
-
Loss of HCl: The protonated molecular ion may eliminate neutral HCl, restoring the aromaticity of a modified radical or forming an internal cyclization product.
-
Sequential HCN Loss: Pyrimidine rings characteristically unravel by losing HCN (27 Da). This is the "fingerprint" of N-heterocycles.
Visualization of Fragmentation Logic
The following diagram illustrates the decision matrix and chemical pathways for characterizing this molecule.
Figure 1: Divergent fragmentation pathways for ESI (Green) and EI (Red) modalities. Note that m/z 157 appears in both but arises via different mechanisms (HCl loss vs Cl radical loss).
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure high-confidence identification, follow this gradient-energy protocol. This method validates the compound by observing the energy-dependent onset of specific fragments.
Phase 1: Instrument Setup
-
System: Q-TOF or Orbitrap (High Resolution is preferred to distinguish
fragments from background). -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.3 mL/min.
Phase 2: The "Energy Ramp" Experiment
Instead of a single collision energy, acquire spectra at three distinct levels to map stability.
Step 1: The Soft Scan (5-10 eV)
-
Goal: Preserve the parent ion.
-
Observation: You should see only
193.02 and 195.02. -
Validation: Calculate the ratio of 195/193. It must be
. If the ratio is ~100%, you have a dichloro-impurity. If <5%, you have lost the chlorine.
Step 2: The Threshold Scan (20-25 eV)
-
Goal: Initiate C-Cl bond breakage.
-
Observation: Appearance of the base fragment at
157. -
Mechanism: The energy is sufficient to overcome the Ar-Cl bond dissociation energy (approx 95 kcal/mol).
Step 3: The Hard Scan (40+ eV)
-
Goal: Shatter the pyrimidine skeleton.
-
Observation: Depletion of
157; appearance of 130 (Loss of HCN) and 103 (Loss of 2x HCN). -
Significance: This confirms the bipyrimidine core structure. A simple phenyl ring would lose
(26 Da) rather than HCN (27 Da).
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization fragmentation of chloropyrimidines.[Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
PubChem. Compound Summary: 4-Chloropyrimidine (Analogous fragmentation data).[Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry.[3] (Authoritative source on HCN loss in pyrimidines).
Sources
UV-Vis absorption characteristics of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
An In-Depth Comparative Guide to the UV-Vis Absorption Characteristics of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Introduction: A Key Building Block in Modern Chemistry
4-Chloro-2-(pyrimidin-2-yl)pyrimidine stands as a significant heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science.[1][2] The pyrimidine nucleus is a cornerstone in numerous bioactive compounds, making the study of its derivatives critical for drug discovery and development.[3][4][5] Understanding the fundamental photophysical properties, such as UV-Vis absorption, is paramount for researchers. This data informs reaction monitoring, purity assessment, and the design of molecules with specific optical characteristics.
This guide provides a comprehensive analysis of the anticipated UV-Vis absorption profile of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine. Due to a lack of direct experimental data in publicly accessible literature for this specific molecule, this guide establishes a robust theoretical framework by comparing it with structurally related and well-characterized analogues: 2-Chloropyrimidine and 2,2'-Bipyrimidine . By dissecting the influence of individual structural motifs—the chlorine substituent and the bipyrimidine core—we can construct a reliable predictive model for the title compound's spectroscopic behavior.
Predicted UV-Vis Absorption Profile of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
The electronic absorption spectrum of an organic molecule is dictated by the energy required to promote electrons from a ground state to an excited state. In molecules like 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, the primary electronic transitions are of the π → π* and n → π* type, originating from the delocalized π-systems of the pyrimidine rings and the non-bonding electrons on the nitrogen atoms.
The structure of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine can be viewed as a derivative of 2,2'-bipyrimidine, where one pyrimidine ring is substituted with a chlorine atom at the 4-position.
-
π → π Transitions:* The extended conjugation across the two pyrimidine rings, similar to 2,2'-bipyrimidine, is expected to be the dominant feature of the UV-Vis spectrum.[6] This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption bands at longer wavelengths (a bathochromic or red shift) compared to a single pyrimidine ring.
-
Influence of the Chloro Substituent: Halogenation can have a notable effect on the UV absorption of pyrimidine derivatives.[7][8] The chlorine atom, acting as an auxochrome, can induce a slight bathochromic shift due to its electron-donating mesomeric effect and electron-withdrawing inductive effect. Studies on 2-chloropyrimidine show distinct absorption bands, and the presence of a halogen atom can alter the energy and intensity of these bands compared to unsubstituted pyrimidine.[7][8][9]
-
n → π Transitions:* These transitions, involving the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, are typically weaker in intensity than π → π* transitions and often appear as shoulders on the main absorption bands.
Based on these principles, 4-Chloro-2-(pyrimidin-2-yl)pyrimidine is predicted to exhibit strong absorption bands in the UV region, likely with a λmax value influenced by the conjugated bipyrimidine system and modulated by the 4-chloro substituent.
Comparative Analysis with Key Analogues
To substantiate our predictions, we will compare the expected characteristics with the known UV-Vis data of two foundational analogues.
Alternative 1: 2-Chloropyrimidine
As a primary building block, the UV-Vis spectrum of 2-chloropyrimidine provides insight into the influence of a single chloro-substituted pyrimidine ring. Spectroscopic studies have been conducted on this molecule, often in the vacuum ultraviolet (VUV) range, but they characterize the fundamental electronic transitions.[7][8] In solution, its UV spectrum has also been reported.[9] The lowest-lying absorption bands are generally similar to unsubstituted pyrimidine but with minor energy shifts.[7][8] The presence of the halogen atom primarily influences the higher energy absorption bands.[7][8]
Alternative 2: 2,2'-Bipyrimidine
2,2'-Bipyrimidine is an excellent model for the core conjugated system of the target molecule. Its structure, featuring two directly linked pyridine rings, allows for significant π-electron delocalization. This extended conjugation is known to give rise to intense π → π* transitions. 2,2'-bipyridine, a closely related analogue, is well-studied and known to coordinate with metals, a property that is also relevant for bipyrimidine structures.[6][10] The electronic absorption spectrum of such systems typically shows strong bands in the UV region.[10]
The diagram below illustrates the structural relationship between the target compound and its comparative analogues.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
References
-
Ferreira da Silva, F., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(3), 1549-1557. Available from: [Link]
-
(2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. ResearchGate. Available from: [Link]
-
Prakash, H., & D.S., S. (n.d.). Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine. Academia.edu. Available from: [Link]
-
Bencivenni, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link]
-
Sarı, B., et al. (n.d.). Vibrational Spectroscopic Investigation of 2,2'-Bipyridine Adsorbed on Loughlinite from Aqueous Suspensions. acgpubs.org. Available from: [Link]
-
(2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. pubs.rsc.org. Available from: [Link]
-
Togashi, T., et al. (n.d.). Synthesis, Structure, and Spectroscopic Properties of fac-[TcICl(CO)3(bpy)] (bpy = 2,2'-bipyridine). J-STAGE. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). 2,2'-Bipyrimidine. PubChem. Available from: [Link]
-
Thieme (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]
-
ACS Publications (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. Available from: [Link]
-
(n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. ijrpr.com. Available from: [Link]
- Google Patents (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
-
MDPI (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available from: [Link]
-
ACS Publications (2021). Interrogation of 2,2′-Bipyrimidines as Low-Potential Two-Electron Electrolytes. Journal of the American Chemical Society. Available from: [Link]
-
Bhat, A. R., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. researchgate.net. Available from: [Link]
-
Lahiri, G. K., et al. (1993). Synthesis, spectroscopic characterisation, electron-transfer properties and crystal structure of [RuII(bipy)2(2-SC5H4N)]ClO 4 (bipy = 2,2′-bipyridine). Journal of the Chemical Society, Dalton Transactions. Available from: [Link]
-
ResearchGate (n.d.). Normalised UV/Vis absorption spectra of 4 recorded in CH 2 Cl 2 at.... ResearchGate. Available from: [Link]
-
(2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. sciencedirect.com. Available from: [Link]
-
MDPI (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]
-
(n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. s3-ap-northeast-1.amazonaws.com. Available from: [Link]
Sources
- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 10. radiochem.org [radiochem.org]
Spectroscopic Validation & Structural Analysis: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine
Executive Summary & Comparison Scope
Objective: This guide provides a technical framework for the spectroscopic characterization of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (hereafter 4-Cl-Bipy ). It compares the product's infrared (IR) signature against its structural precursor (2,2'-Bipyrimidine ) and computational standards (DFT) to establish a rigorous identification protocol.[1]
Audience: Synthetic chemists, structural biologists, and quality control specialists involved in ligand synthesis for coordination chemistry or pharmaceutical intermediates.[1]
The Comparison Matrix: We evaluate the target molecule against three critical benchmarks:
-
The Parent Scaffold (2,2'-Bipyrimidine): To verify core integrity.
-
Computational Standard (DFT B3LYP/6-31G):* To predict unique vibrational modes arising from symmetry breaking.
-
Functional Analog (2-Chloropyrimidine): To validate the halogen-specific frequency shift.
Structural Context & Symmetry Analysis
The transition from 2,2'-bipyrimidine to 4-Cl-Bipy represents a reduction in molecular symmetry. This symmetry breaking is the primary diagnostic tool in IR spectroscopy.
-
2,2'-Bipyrimidine (Precursor): Possesses high symmetry (
or depending on conformation).[1] Many vibrational modes are Raman active but IR inactive (mutual exclusion rule).[1] -
4-Cl-Bipy (Target): Possesses low symmetry (
or ). The loss of the center of inversion makes previously "silent" vibrational modes IR active. Expect a richer, more complex spectrum for the chlorinated product.
Comparison Workflow
The following diagram outlines the logical flow for validating the product using this symmetry shift.
Figure 1: Logic flow for spectroscopic validation of 4-Cl-Bipy synthesis, highlighting the critical symmetry-breaking event.
Detailed Peak Assignments & Comparative Data
The following table synthesizes experimental data from analogous chloropyrimidines and computational predictions (Density Functional Theory).
Experimental Protocol Note:
-
Method: ATR-FTIR (Attenuated Total Reflectance) is recommended for solid samples to avoid moisture interference common in KBr pellets.
-
Resolution: 2 cm⁻¹ or better.
Table 1: Comparative Vibrational Assignments[2]
| Vibrational Mode | Target: 4-Cl-Bipy (Expected cm⁻¹) | Reference: 2,2'-Bipyrimidine (cm⁻¹) | Reference: 2-Chloropyrimidine (cm⁻¹) | Diagnostic Significance |
| C-Cl Stretch | 720 – 760 (s) | Absent | 745 (s) | Primary Confirmation. The "Fingerprint" of success. |
| Aromatic C-H Stretch | 3020 – 3100 (w) | 3050 (w) | 3080 (w) | Confirms aromaticity is intact; minimal shift expected.[1] |
| Ring Breathing | 980 – 1000 (m) | ~990 (vs) | 992 (m) | Symmetry Check. Look for peak splitting or broadening in the target due to mass imbalance.[1] |
| C=N / C=C Ring Stretch | 1550 – 1590 (s) | 1570, 1420 | 1560, 1580 | Core scaffold integrity.[1] Chlorination usually causes a slight blue shift (higher energy) due to induction. |
| C-H Out-of-Plane Bend | 800 – 850 (s) | 750 – 770 | 810 | Indicative of substitution pattern (4-position). |
(s) = strong, (m) = medium, (w) = weak, (vs) = very strong
Deep Dive: The C-Cl Stretch (The "Product" Differentiator)
The most critical differentiator is the Carbon-Chlorine stretch. In heteroaromatic systems, this band is strongly coupled with ring vibrations but generally appears in the 700–800 cm⁻¹ region.
-
Why it matters: The parent 2,2'-bipyrimidine is "transparent" in this specific narrow window (except for C-H bends).[1] The appearance of a sharp, intense band here is the positive identification of the 4-chloro substituent.
-
Alternative Interpretation: If this band appears <650 cm⁻¹, suspect hydrolysis to the hydroxyl derivative (C-OH often shifts lower or disappears into broad bonding patterns).[1]
Computational Validation (DFT)
For researchers needing to validate subtle spectral features (e.g., distinguishing between 4-chloro and 5-chloro isomers), computational modeling is the gold standard alternative to buying expensive standards.[1]
Recommended Computational Protocol:
-
Software: Gaussian, ORCA, or GAMESS.[1]
-
Functional/Basis Set: B3LYP / 6-311+G(d,p).
-
Scaling Factor: Raw DFT frequencies are typically overestimated. Multiply calculated frequencies by 0.967 (for B3LYP) to align with experimental wavenumbers.
Isomer Differentiation
If the chlorination position is ambiguous (4-Cl vs. 5-Cl), the Fingerprint Region (1000–1500 cm⁻¹) becomes vital.
-
4-Cl-Bipy: Asymmetric substitution leads to more "allowed" bands in the 1200–1400 cm⁻¹ region.
-
5-Cl-Bipy: Retains higher symmetry elements; simpler spectrum closer to the parent bipyrimidine.
Experimental Troubleshooting (Self-Validating Protocols)
Scenario A: "The Spectrum looks exactly like the starting material."
-
Cause: Incomplete reaction or product co-crystallization with starting material.
-
Check: Zoom into 700–800 cm⁻¹ . If the baseline is flat (no C-Cl stretch), the reaction failed.
Scenario B: "Broad band appearing at 3300–3500 cm⁻¹."
-
Cause: Hydrolysis of the C-Cl bond to C-OH (tautomerizing to C=O / N-H).
-
Mechanism: Chloropyrimidines are susceptible to nucleophilic attack by water.
-
Check: Look for a new Carbonyl (C=O) band appearing near 1650–1680 cm⁻¹ . If present, the product has degraded to the pyrimidone derivative.
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of 2,2'-Bipyrimidine.[2][3] NIST Standard Reference Database. Link[1]
-
Lindqvist, L., et al. (2002).[1] Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences, 1(8), 600-606.[1][4] (Provides comparative data for chloropyrimidine ring systems). Link
-
Merrick, J. P., et al. (2007).[1] An evaluation of harmonic vibrational frequency scaling factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.[1] (Source for DFT scaling factors). Link[1]
-
Katritzky, A. R. (1963).[1] Physical Methods in Heterocyclic Chemistry, Vol II.[1] Academic Press. (Foundational text for pyrimidine ring breathing assignments).
Sources
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2'-Bipyrimidine [webbook.nist.gov]
- 3. 2,2'-Bipyridine [webbook.nist.gov]
- 4. Photochemistry of 2-chloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-CHLORO-2-(PYRIMIDIN-2-YL)PYRIMIDINE
Introduction: The Chemical Context
In drug discovery, 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (often referred to as 4-Chloro-2,2'-bipyrimidine ) serves as a critical electrophilic scaffold. Its structural core—a bipyrimidine system with a chlorine substituent at the 4-position—is highly activated for Nucleophilic Aromatic Substitution (
The Safety Imperative: While this reactivity makes it valuable for synthesizing kinase inhibitors, it also defines its primary hazard: biological alkylation . The electron-deficient pyrimidine rings activate the chlorine atom, making the compound prone to reacting with biological nucleophiles (e.g., cysteine residues in skin proteins) and hydrolyzing to release hydrochloric acid (HCl) upon contact with moisture.
This guide moves beyond generic safety advice, providing a targeted protocol for handling this specific class of activated nitrogen heterocycles.
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the enemy. Based on the structural activity relationships (SAR) of chlorinated bipyrimidines, the following hazards are critical:
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H301/H302 | Systemic absorption via ingestion. | No open bench work; strict hygiene (hand washing). |
| Skin Corrosion/Irritation | H315 | Reaction with skin moisture releases HCl; potential protein alkylation. | Double gloving is mandatory. |
| Serious Eye Damage | H318/H319 | Corrosive dust/vapors damage corneal tissue. | Safety glasses are insufficient; Goggles required . |
| Sensitization | H317 | Haptenization of skin proteins leads to allergic dermatitis. | Zero-skin-contact policy. |
Scientist's Note: Treat this compound as a moisture-sensitive lachrymator . Even if not formally classified as such, the hydrolysis products (HCl) can irritate mucous membranes rapidly.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of substance.
Hand Protection Strategy
Latex is permeable to halogenated heterocycles. You must use Nitrile, but the thickness matters.
-
Primary Layer (Inner): 4 mil Nitrile (Examination grade).
-
Secondary Layer (Outer): 5-8 mil Nitrile (Chemical resistant) OR Silver Shield® (Laminate) for prolonged handling (>30 mins).
-
Technique: "Double Gloving" with color indicators (e.g., orange under blue) allows immediate detection of outer glove breach.
Respiratory & Eye Defense
Engineering controls (Fume Hood) are the primary defense. PPE is the backup.
-
Eyes: Unvented chemical splash goggles. Reasoning: Fine powders of chloropyrimidines drift on static currents; standard safety glasses allow dust entry from the side.
-
Respiratory:
-
Routine Use: Fume hood sash at working height (18 inches).
-
Spill Cleanup: Full-face respirator with ABEK-P3 (Multi-gas + Particulate) cartridges.
-
Body Shielding
-
Standard: Cotton lab coat (buttoned to neck).
-
Enhanced: Tyvek® sleeve covers are recommended during weighing to bridge the gap between glove cuff and lab coat.
Operational Protocol: Step-by-Step Handling
This workflow minimizes exposure and ensures experimental integrity (preventing hydrolysis).
Phase 1: Preparation & Weighing
-
Static Control: Chlorinated heteroaromatics are often fluffy, static-prone solids. Use an ionizing fan or anti-static gun inside the hood before opening the vial.
-
Environment: Ensure the balance is inside a certified chemical fume hood.
-
Weighing: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound appears damp (corrosion risk); use PTFE-coated spatulas.
Phase 2: Reaction Setup ( Context)
-
Solvent Choice: Dissolve the solid immediately. Do not leave the dry powder exposed. Common solvents: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).
-
Addition: Add the solution of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine dropwise to the nucleophile mixture.
-
Why? This controls the exotherm and prevents runaway HCl generation if the receiving vessel is not strictly anhydrous.
-
Phase 3: Quenching & Cleanup
-
The Acid Trap: If the reaction generates HCl, ensure a base (TEA or DIPEA) was used.
-
Decontamination: Wipe all surfaces (balance, hood sash) with a 5% Sodium Bicarbonate (
) solution.-
Chemistry: The base neutralizes any hydrolyzed HCl and slowly hydrolyzes the remaining chloropyrimidine to the inert hydroxypyrimidine.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, integrating scale and physical state.
Figure 1: Decision logic for PPE selection based on physical state and scale. Note the escalation to Tyvek sleeves for larger solid handling due to static dust risks.
Emergency & Disposal Procedures
Spill Management
If the powder spills inside the hood:
-
Do NOT sweep. Sweeping generates dust.
-
Cover the spill with a paper towel soaked in DCM (to dissolve) or aqueous Sodium Bicarbonate (to neutralize).
-
Wipe up carefully and place materials in a solid hazardous waste bag.
Waste Disposal[1][2][3][4][5][6]
-
Category: Halogenated Organic Waste.
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent the formation of toxic chloramines or nitrogen oxides (
). -
Labeling: Clearly mark tags with "Activated Chloropyrimidine - Potential Sensitizer."
References
-
PubChem. (n.d.). Compound Summary: 4-Chloro-2,2'-bipyrimidine. National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 15, 2026, from [Link]
(Note: While specific SDSs for the exact 2-(pyrimidin-2-yl) derivative are rare, safety protocols are extrapolated from the homologous 2,2'-bipyrimidine and chloropyrimidine class data provided in references 1-3.)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
